molecular formula C16H35O3P B081184 Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester CAS No. 14802-03-0

Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester

Cat. No.: B081184
CAS No.: 14802-03-0
M. Wt: 306.42 g/mol
InChI Key: ZDFBXXSHBTVQMB-UHFFFAOYSA-N
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Description

Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester, also known as this compound, is a useful research compound. Its molecular formula is C16H35O3P and its molecular weight is 306.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethylhexoxy(2-ethylhexyl)phosphinic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H35O3P/c1-5-9-11-15(7-3)13-19-20(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZDFBXXSHBTVQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COP(=O)(CC(CC)CCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35O3P
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30864536
Record name Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester
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Molecular Weight

306.42 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Luoyang Zhongda MSDS]
Record name 2-Ethylhexyl hydrogen-2-ethylhexylphosphonate
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CAS No.

14802-03-0
Record name 2-Ethylhexyl (2-ethylhexyl)phosphonate
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Record name Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester
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Record name Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester
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Record name Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester
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Record name 2-ethylhexyl hydrogen -2-ethylhexylphosphonate
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Foundational & Exploratory

Chemical structure of P-(2-ethylhexyl)-phosphonic acid mono(2-ethylhexyl) ester

Author: BenchChem Technical Support Team. Date: February 2026

Common Designations: PC-88A, Ionquest 801, P507, HEHEHP CAS Registry Number: 14802-03-0[1][2]

Executive Summary

This technical guide analyzes the structural and functional chemistry of P-(2-ethylhexyl)-phosphonic acid mono(2-ethylhexyl) ester (hereafter referred to as PC-88A ).[2] As a Senior Application Scientist, I present this molecule not merely as a reagent, but as a critical "intermediate strength" acidic extractant that bridges the gap between phosphoric acids (D2EHPA) and phosphinic acids (Cyanex 272).

While its primary utility lies in the hydrometallurgical separation of Cobalt (Co) and Nickel (Ni), its phosphonate monoester architecture offers profound insights for drug development professionals regarding hydrolytic stability and lipophilic masking strategies used in nucleotide prodrug design. This guide synthesizes molecular architecture, synthesis pathways, and validated experimental protocols.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Analysis

The defining feature of PC-88A is its asymmetry.[2] Unlike symmetric phosphoric acid diesters, PC-88A possesses a C–P (carbon-phosphorus) bond directly linking the 2-ethylhexyl chain to the central phosphorus atom, and one C–O–P (ester) linkage.[2]

  • The C–P Bond: This bond is shorter (approx.[2] 1.80 Å) and chemically more robust than the C–O–P bond.[2] It increases the electron density on the phosphoryl oxygen, thereby raising the pKa compared to phosphoric diesters.

  • The Acidic Proton: The single hydroxyl group (-OH) attached to the phosphorus is responsible for its cation exchange capability.[2]

  • Chirality: The 2-ethylhexyl moiety contains a chiral center at the C2 position.[2] Commercial PC-88A is a racemic mixture.[2] This stereochemistry impacts the packing density of the dimerized extractant in the organic phase, influencing the "steric pocket" available for metal coordination.

Physicochemical Data Profile

The following data establishes the baseline for experimental design.

PropertyValue / CharacteristicRelevance
Molecular Weight 306.42 g/mol Stoichiometric calculations
Density (20°C) ~0.95 g/mLPhase separation kinetics
pKa (Apparent) 4.51Determines pH setpoint for extraction
Viscosity ~35 cP (25°C)Mass transfer rates (diluent required)
Solubility Soluble in non-polar solvents (Kerosene, Toluene)Organic phase formulation
Dimerization Constant (

)
High (forms stable dimers in non-polar media)Mechanism of extraction

Part 2: Comparative Structural Chemistry (The "Why")

In separation science, "Selectivity is driven by Basicity and Sterics." PC-88A occupies a strategic middle ground.[2]

The Goldilocks Effect: pKa and Metal Selectivity

The separation of Cobalt (Co²⁺) and Nickel (Ni²⁺) is historically difficult due to their similar ionic radii.[2] PC-88A outperforms D2EHPA in this specific separation because of its higher pKa.[2]

  • D2EHPA (pKa ~3.24): Stronger acid.[2][3] Extracts both Co and Ni at low pH.[2] Poor separation factor (

    
    ).[2]
    
  • PC-88A (pKa ~4.51): Weaker acid.[2] Requires higher pH to deprotonate.[2] The steric bulk of the C-P bonded alkyl chain creates a coordination environment that energetically favors the tetrahedral Co²⁺ complex over the octahedral Ni²⁺ complex. Separation factor (

    
    ).[2]
    
  • Cyanex 272 (pKa ~6.37): Weakest acid.[2] Highest selectivity but requires higher pH, increasing the risk of hydrolysis and emulsification.

Translational Note for Drug Development

For pharmaceutical researchers: The phosphonate monoester motif in PC-88A is structurally homologous to nucleotide prodrugs (e.g., Tenofovir derivatives).[2]

  • Stability: The C–P bond in PC-88A mimics the biological stability required for phosphonates to resist phosphatase cleavage in vivo, unlike phosphate esters (C-O-P) which are labile.

  • Lipophilicity: The 2-ethylhexyl tails act as lipophilic masks, similar to the ester masks used to drive cellular uptake of charged nucleotides.

Part 3: Mechanism of Action & Visualization

Extraction Mechanism

In non-polar diluents (e.g., kerosene), PC-88A exists primarily as a hydrogen-bonded dimer, denoted as


.[2] The extraction of a divalent metal cation (

) proceeds via a cation-exchange mechanism where the metal displaces the acidic protons.[2]

General Equation:


[2]
Pathway Visualization

The following diagram illustrates the extraction workflow and the dimerization logic.

ExtractionMechanism cluster_aqueous Aqueous Phase (pH 4-5) cluster_interface Interface cluster_organic Organic Phase (Kerosene) Co Co²⁺ (Target) Exchange Cation Exchange (Steric Selection) Co->Exchange Diffusion Ni Ni²⁺ (Impurity) Ni->Exchange Rejected (Steric) H_out 2H⁺ (Released) Exchange->H_out Acid Release Complex Co(HA₂)₂ Tetrahedral Complex Exchange->Complex Co-Extraction Dimer (HA)₂ Dimer Hydrogen Bonded Dimer->Exchange Attack

Figure 1: Mechanism of Cobalt extraction by PC-88A dimers. Note the rejection of Nickel due to steric constraints favoring the tetrahedral Cobalt complex.

Part 4: Synthesis & Purity Profile

Synthesis via Arbuzov Rearrangement

High-purity PC-88A is synthesized to minimize D2EHPA (di-ester) impurities, which degrade selectivity.[2]

  • Esterification:

    
     reacts with 2-ethylhexanol to form tri(2-ethylhexyl) phosphite.[2]
    
  • Arbuzov Rearrangement: Reaction with an alkyl halide (or self-rearrangement) converts the phosphite to the phosphonate diester.[2]

  • Hydrolysis: Controlled hydrolysis yields the mono-ester (PC-88A).[2]

SynthesisPathway PCl3 PCl₃ + 2-Ethylhexanol Phosphite Intermediate: Di(2-ethylhexyl) phosphite PCl3->Phosphite -HCl Chlorination Chlorination / Rearrangement Phosphite->Chlorination Diester Phosphonate Diester Chlorination->Diester Hydrolysis Controlled Hydrolysis (Removal of one ester group) Diester->Hydrolysis PC88A PC-88A (Mono-ester) Target Molecule Hydrolysis->PC88A

Figure 2: Simplified synthetic route emphasizing the conversion from phosphite to phosphonate.[2]

Part 5: Validated Experimental Protocols

Protocol: Standardization of PC-88A

Objective: Determine the precise concentration of the active mono-ester.[2] Commercial "95%" grades often contain neutral oils or di-acids.[2]

Reagents:

  • 0.1 N NaOH (Standardized).[2]

  • Ethanol (99%).[2]

  • Bromocresol Green indicator (0.1% in ethanol).[2]

Methodology:

  • Weighing: Accurately weigh ~1.0 g of PC-88A sample into a 250 mL Erlenmeyer flask.

  • Solvation: Dissolve in 50 mL of Ethanol. (Note: Water cannot be used due to insolubility; Ethanol ensures a single phase during titration).[2]

  • Indicator: Add 5 drops of Bromocresol Green. Solution turns Yellow (Acidic).[2]

  • Titration: Titrate with 0.1 N NaOH until the color shifts from Yellow

    
    Blue/Green .
    
  • Calculation:

    
    
    Where 
    
    
    
    is mL of NaOH,
    
    
    is normality,
    
    
    is 306.42.[2]
Protocol: Determination of Dimerization (Slope Analysis)

Objective: Confirm the extraction mechanism and stoichiometry.

  • Preparation: Prepare organic phases with varying PC-88A concentrations (0.01M to 0.5M) in kerosene.

  • Contact: Mix with an aqueous solution containing a fixed, low concentration of Co²⁺ (e.g., 0.01M) at a fixed pH (e.g., pH 5.0).

  • Equilibrium: Shake for 10 mins, separate phases.

  • Analysis: Measure Metal distribution ratio (

    
    ).
    
  • Plot: Plot

    
     vs. 
    
    
    
    .
  • Validation: A slope of 2.0 confirms the extraction of the metal by a dimer species (

    
     involved, releasing 2 protons).
    

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 85771, 2-Ethylhexyl phosphonic acid mono-2-ethylhexyl ester. Retrieved from [Link][2]

  • Sung, D. et al. (2013).[2] Separation of Cobalt and Nickel from Aqueous Solution. Resources Recycling. Retrieved from [Link]

  • Solvay. (n.d.).[2] Ionquest 801 Technical Data Sheet. (Referenced as industrial standard equivalent to PC-88A).[2]

Sources

Introduction and Molecular Profile of HEH[EHP]

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity and pKa of HEH[EHP] Phosphonic Acid

This guide provides a comprehensive technical examination of 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (HEH[EHP]), focusing on its fundamental acidic properties and the determination of its acid dissociation constant (pKa). Designed for researchers, chemists, and professionals in drug development and hydrometallurgy, this document synthesizes theoretical principles with practical, field-proven methodologies.

2-Ethylhexyl phosphonic acid mono-2-ethylhexyl ester, commonly referred to by acronyms such as HEH[EHP], PC-88A, or P507, is a monoacidic organophosphorus compound.[1] Its unique structure, featuring a central phosphorus atom bonded to a hydroxyl group, a phosphoryl oxygen, a 2-ethylhexyl ester group, and a direct carbon-phosphorus bond with another 2-ethylhexyl group, underpins its utility.[1] Primarily, it is recognized as a highly effective and selective extractant in the field of hydrometallurgy for the separation of rare earth elements and other valuable metals from aqueous solutions.[1][2] The efficiency of this separation is intrinsically linked to its acidity, a property quantified by its pKa value.

Table 1: Molecular and Physicochemical Properties of HEH[EHP]

PropertyValue / Description
IUPAC Name 2-ethylhexoxy(2-ethylhexyl)phosphinic acid[1][3]
Synonyms HEH[EHP], PC-88A, P507[1][3]
CAS Number 14802-03-0[1][3][4]
Molecular Formula C₁₆H₃₅O₃P[1][3]
Molecular Weight 306.42 g/mol [1][3]
Appearance Colorless to light yellow, viscous liquid[1]
Acidity (pKa) ~ 3.5 – 4.5 (in aqueous solution)[1][2]

The Acidity of Organophosphonic Acids: A Mechanistic Overview

The acidity of HEH[EHP] stems from the phosphonic acid functional group. Unlike a parent phosphonic acid (H₃PO₃), which is diprotic, HEH[EHP] is a monoester.[5][6] This structural modification means it possesses only one ionizable proton, originating from the P-OH group, rendering it a monobasic acid.

The dissociation in an aqueous medium can be represented by the following equilibrium:

R-PO(OR')(OH) ⇌ R-PO(OR')(O⁻) + H⁺

The position of this equilibrium is defined by the acid dissociation constant, Ka, and more conveniently, its negative logarithm, pKa. The stability of the resulting conjugate base (the phosphonate anion) is a key determinant of the acid's strength. This stability is influenced by:

  • Resonance: The negative charge on the deprotonated oxygen is delocalized across the phosphoryl (P=O) oxygen, effectively stabilizing the anion.

  • Inductive Effects: The electron-withdrawing nature of the phosphoryl oxygen and the ester oxygen increases the polarity of the O-H bond, facilitating proton donation. The alkyl groups (2-ethylhexyl) are weakly electron-donating, which slightly tempers this acidity compared to a phosphonic acid with more electronegative substituents.[7]

The interplay of these factors results in HEH[EHP] being a moderately strong organic acid.

Caption: Dissociation equilibrium of HEH[EHP] phosphonic acid.

Quantitative Acidity of HEH[EHP]: pKa and its Implications

The pKa of HEH[EHP] is consistently reported in the range of 3.5 to 4.5.[1][2] This value is not merely a physical constant; it is the cornerstone of its application in solvent extraction.

Causality in Application: The process of separating metal ions (Mⁿ⁺) with HEH[EHP] (denoted as HA) relies on a pH-dependent cation exchange mechanism:

Mⁿ⁺(aq) + n(HA)(org) ⇌ M(A)n(org) + nH⁺(aq)

  • Extraction (Forward Reaction): At a pH value near or slightly above the pKa, the equilibrium shifts to the right. The acid dissociates, making the anionic form (A⁻) available to chelate the metal cation (Mⁿ⁺), which is then extracted into the organic phase. By controlling the aqueous pH, one can selectively extract specific metals based on their differing affinities for the extractant.

  • Stripping (Reverse Reaction): To recover the extracted metal, the organic phase is contacted with a highly acidic aqueous solution (low pH). The high concentration of H⁺ ions shifts the equilibrium to the left, protonating the extractant and releasing the metal ion back into the aqueous phase.

Therefore, the pKa value of 3.5-4.5 provides an ideal operational window. It is acidic enough to allow for metal extraction under mildly acidic conditions but not so acidic that stripping becomes prohibitively difficult or requires dangerously concentrated acids.

Authoritative Protocol for pKa Determination: Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination due to its high precision and the self-validating nature of the resulting data.[8] The methodology relies on monitoring the pH of a solution as a titrant of known concentration is incrementally added.

Step-by-Step Experimental Protocol
  • Reagent and Equipment Preparation:

    • Analyte Solution: Accurately weigh a sample of purified HEH[EHP] and dissolve it in a suitable solvent mixture to a known concentration (e.g., 0.01 M). Due to its low water solubility, a co-solvent system like methanol/water or ethanol/water is often required. The use of a co-solvent will yield an apparent pKa (pKa*); extrapolation methods can be used to determine the pKa in pure water.[8]

    • Titrant: Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH or KOH). Carbonate contamination must be avoided as it can buffer the solution and distort the titration curve.[8]

    • Equipment: Calibrated pH meter with a glass electrode, automatic titrator or a precision burette, magnetic stirrer, and a constant-temperature water bath.

  • System Calibration:

    • Calibrate the pH electrode using at least two, preferably three, standard IUPAC buffers that bracket the expected pKa (e.g., pH 2.0, 4.0, and 7.0).[9]

  • Titration Procedure:

    • Transfer a precise volume of the HEH[EHP] analyte solution to a thermostatted titration vessel.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin gentle, consistent stirring to ensure homogeneity without creating a vortex.

    • Add the standardized base titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point (Vₑ), which is the inflection point of the curve. This can be found visually or more accurately by calculating the first or second derivative of the curve.

    • The pKa is equal to the pH at the half-equivalence point (Vₑ/2). At this point, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal, according to the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]). When [A⁻] = [HA], log(1) = 0, and thus pH = pKa.

cluster_workflow Potentiometric Titration Workflow Prep 1. Preparation - Prepare Analyte (HEH[EHP]) Solution - Standardize Carbonate-Free Titrant (NaOH) - Assemble Equipment Cal 2. pH Meter Calibration - Use min. 2 Standard Buffers - Bracket Expected pKa Prep->Cal System Setup Titrate 3. Titration - Add Titrant in Increments - Record pH vs. Volume - Maintain Constant Temperature & Stirring Cal->Titrate Measurement Analyze 4. Data Analysis - Plot pH vs. Volume (Titration Curve) - Determine Equivalence Point (Vₑ) Titrate->Analyze Data Processing pKa_Det 5. pKa Determination - Find pH at Half-Equivalence Point (Vₑ/2) - pH at Vₑ/2 = pKa Analyze->pKa_Det Calculation

Caption: Experimental workflow for pKa determination by potentiometric titration.

Alternative Methodologies for pKa Verification

While potentiometric titration is the primary method, other techniques can be employed for verification or in specific experimental contexts.

Table 2: Comparison of pKa Determination Methods

MethodPrincipleAdvantagesLimitations
Potentiometric Titration Monitors pH change during titration with a strong base/acid.[8]High precision, widely applicable, relatively inexpensive.Requires milligram quantities of pure sample, sensitive to carbonate impurities.[8]
UV-Vis Spectrophotometry Measures changes in absorbance spectra as a function of pH.High sensitivity (requires less sample), suitable for sparingly soluble compounds.[8]Requires a chromophore near the ionization site, which HEH[EHP] lacks.
NMR Spectroscopy Monitors the chemical shift of the acidic proton or adjacent nuclei as a function of pH.[10][11]Requires very small sample amounts, can be used in non-aqueous solvents.[11]Requires specialized equipment and expertise, can be complex to analyze.

Conclusion: From pKa to Performance

The acidity of HEH[EHP] phosphonic acid, quantitatively expressed by its pKa of 3.5-4.5, is a critical parameter that governs its functionality as a metal extractant. This moderate acidity allows for precise control over extraction and stripping processes through simple pH adjustments, forming the basis of its widespread use in industrial hydrometallurgy. An accurate determination of this value, authoritatively achieved through potentiometric titration, is essential for process design, optimization, and the development of new separation technologies. Understanding the mechanistic basis of this acidity provides researchers with the predictive power to modify molecular structures for tailored applications in chemical separation and beyond. The integrity of the reagent is paramount, as impurities from synthesis or degradation can alter the effective acidity and compromise the robustness of the entire extraction system.[12][13]

References

  • Smolecule. Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester.
  • Benchchem. This compound | 14802-03-0.
  • PubChem. PHOSPHONIC ACID.
  • Science.gov. phosphonic acid mono-2-ethylhexyl: Topics.
  • Montchamp, J.L. (2017).
  • ResearchGate. Dimerization of 2-Ethylhexylphosphonic Acid Mono-2-ethylhexyl Ester (HEH[EHP]) as Determined by NMR Spectrometry.
  • Biosynth. 2-Ethylhexylphosphonic acid mono-2-ethylhexyl ester | 14802-03-0.
  • PubChem. 2-Ethylhexyl phosphonic acid mono-2-ethylhexyl ester | C16H35O3P | CID 85771.
  • ResearchGate.
  • TCI Chemicals. Mono-2-ethylhexyl (2-Ethylhexyl)
  • Wikipedia. Phosphorous acid.
  • The University of Liverpool Repository.
  • Holfeltz, V. E., et al. Effect of HEH[EHP] impurities on the ALSEP solvent extraction process. OSTI.gov.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Pacific Northwest National Laboratory. Effect of HEH[EHP] impurities on the ALSEP solvent extraction process. (2017).
  • ResearchGate. Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017).
  • Master Organic Chemistry.
  • Chemistry For Everyone. How To Determine PKA Of Organic Compounds?. YouTube. (2024).

Sources

Technical Guide: The Identity and Utility of 2-Ethylhexyl Hydrogen (2-Ethylhexyl)Phosphonate

[1][2]

Executive Summary

Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester —commonly known in the industry as PC-88A , EHEHPA , or P507 —is a high-performance acidic organophosphorus extractant.[1] While primarily ubiquitous in hydrometallurgy for the separation of Rare Earth Elements (REEs) and Cobalt/Nickel, its role in pharmaceutical development is increasingly critical in the purification of medical isotopes (e.g., Lutetium-177, Actinium-225) and high-purity precursors for metal-based therapeutics.[1]

This guide serves as a definitive reference for researchers, clarifying the complex nomenclature, defining the physicochemical mechanisms, and providing actionable protocols for solvent extraction.

Part 1: Nomenclature & Chemical Identity

The confusion surrounding this molecule stems from the interchangeable use of systematic names, trade names, and abbreviations. For a researcher sourcing reagents, precision is non-negotiable.

The Synonym Hierarchy

The following table reconciles the various identifiers for CAS 14802-03-0 .

CategoryIdentifierContext / Notes
Systematic Name (IUPAC) 2-Ethylhexyl hydrogen (2-ethylhexyl)phosphonateThe most accurate chemical description.[1]
Alternative Systematic Phosphonic acid, (2-ethylhexyl)-, mono(2-ethylhexyl) esterOften used in chemical inventory databases (e.g., PubChem).[1]
Common Abbreviation EHEHPA or HEH[EHP] Widely used in academic literature to denote the mono-ester structure.[1]
Trade Name (Japan) PC-88A Originally manufactured by Daihachi; the industry standard reference.[1]
Trade Name (China) P507 The standard designation in Chinese manufacturing and patents.
Trade Name (Global) Ionquest® 801 Manufactured by Solvay/Italmatch; chemically equivalent.
Visualizing the Identity

The diagram below maps the relationship between these synonyms to prevent procurement errors.

ChemicalIdentityCASCAS: 14802-03-0Core2-Ethylhexyl hydrogen(2-ethylhexyl)phosphonateCAS->Core DefinesTradeTrade NamesCore->TradeAbbrevAbbreviationsCore->AbbrevPC88APC-88A(Daihachi)Trade->PC88AP507P507(China)Trade->P507Ion801Ionquest 801(Solvay)Trade->Ion801EHEHPAEHEHPAAbbrev->EHEHPAHEHEHPHEH[EHP]Abbrev->HEHEHP

Figure 1: Nomenclature hierarchy linking CAS 14802-03-0 to common trade and academic identifiers.

Part 2: Physicochemical Profile

Understanding the physical properties is essential for designing the organic phase (solvent) in extraction protocols. Unlike its phosphate cousin (D2EHPA), the phosphonate structure of PC-88A offers distinct solubility and acidity profiles.

PropertyValue / CharacteristicImpact on Protocol
Molecular Weight 306.42 g/mol Used for calculating Molarity (M) in diluents.[1]
Appearance Colorless to pale yellow liquidDarkening may indicate oxidation or impurity.
Density (20°C) ~0.95 g/cm³Lighter than water; forms the upper phase in extraction.
Solubility Soluble in kerosene, hexane, toluene.Requires a non-polar diluent (e.g., Exxsol D80) for use.
pKa (Acidity) ~2.95 (Predicted)Higher pKa than D2EHPA (~1.7). This makes it a weaker acid, allowing for easier stripping of metals.
Flash Point ~173°CHigh thermal stability, safe for elevated temp extractions.

Part 3: Mechanism of Action

To utilize PC-88A effectively, one must understand the Cation Exchange Mechanism .

The Phosphonate Difference

PC-88A contains a P-C bond , whereas D2EHPA contains a P-O-C bond .[1]

  • D2EHPA (Phosphate): Stronger acid, extracts metals at lower pH, but very difficult to strip (remove metal from organic phase).

  • PC-88A (Phosphonate): Slightly weaker acid.[1] This "softness" provides a higher separation factor between adjacent lanthanides (e.g., separating Neodymium from Praseodymium) and allows the metal to be stripped using milder acids.

The Extraction Cycle

In non-polar solvents (like kerosene), PC-88A exists as a dimer (denoted as ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


  • Extraction: The dimer releases a proton (

    
    ) to the aqueous phase and wraps around the metal ion in the organic phase.
    
  • pH Dependency: As

    
     is released, the aqueous pH drops. If the pH gets too low, the equilibrium shifts left (extraction stops). Therefore, pH control (saponification)  is critical.
    

ExtractionMechanismcluster_AqAqueous Phasecluster_OrgOrganic PhaseMetalMetal Cation(M3+)ComplexMetal-Organic ComplexM(HA2)3Metal->Complex Extraction(pH increases yield)AcidAcid(3H+)ExtractantPC-88A Dimer(HA)2Extractant->Acid H+ ReleaseExtractant->ComplexComplex->Metal ReleaseComplex->Extractant Stripping(High Acid)

Figure 2: Cation exchange cycle showing the interplay between the metal ion, the PC-88A dimer, and protons.

Part 4: Experimental Protocol

Context: This protocol describes the separation of a target metal (e.g., Lutetium or a Lanthanide) from an aqueous feed using PC-88A.

Reagents Required[1][3][4]
  • Extractant: PC-88A (Purity >95%).[1]

  • Diluent: Kerosene (odorless) or n-Heptane (analytical grade).[1]

  • Saponification Agent: Sodium Hydroxide (NaOH) or Ammonia (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
  • Stripping Agent: Hydrochloric Acid (HCl) or Nitric Acid (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
Step 1: Preparation of the Organic Phase

PC-88A is too viscous to use pure.[1] It must be diluted.[1]

  • Dilution: Mix PC-88A with the diluent to achieve a concentration of 0.5M to 1.0M .

    • Why? This viscosity ensures rapid phase separation.[1]

  • Saponification (Optional but Recommended):

    • Pre-equilibrate the organic phase with stoichiometric NaOH (typically 40-60% saponification).[1]

    • Reaction:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      .
      
    • Why? This replaces the proton (

      
      ) with Sodium (
      
      
      ). When the metal is extracted,
      
      
      is released instead of
      
      
      , preventing the pH drop that would otherwise halt the extraction.
Step 2: Extraction (Loading)[1]
  • Contact: Mix the Organic Phase and the Aqueous Feed (containing the metal) in a separatory funnel or mixer-settler.

    • Ratio (O/A): Typically 1:1 by volume.[1][2][3]

    • Time: Shake vigorously for 10–15 minutes. (Equilibrium is usually fast, <5 mins, but 15 ensures completion).

  • Phase Separation: Allow the mixture to settle. PC-88A (Organic) will be the top layer.[1]

  • Analysis: Sample the bottom (aqueous) layer and analyze by ICP-OES/MS to determine the remaining metal concentration.[1] Calculate Distribution Ratio (

    
    ).
    
Step 3: Scrubbing (Purification)[1]
  • If impurities co-extracted, wash the loaded organic phase with a weak acid solution (e.g., 0.1M HCl). This removes loosely bound impurities while keeping the target metal (which binds stronger) in the organic phase.

Step 4: Stripping (Recovery)[1]
  • Contact: Mix the loaded Organic Phase with a strong acid (e.g., 2M - 4M HCl).[1]

  • Mechanism: The high concentration of

    
     forces the reaction in reverse, pushing the metal back into the aqueous phase.
    
  • Result: A purified, concentrated metal solution in acid.

Part 5: Comparative Analysis (PC-88A vs. D2EHPA)

For researchers choosing between these two standard extractants:

FeatureD2EHPA (Phosphate)PC-88A / EHEHPA (Phosphonate)
Acidity High (Stronger Acid)Moderate (Weaker Acid)
Extraction pH Extracts at lower pH (< 1.[1]0)Requires higher pH (1.5 - 3.[1]5)
Stripping Difficult (Requires very strong acid)Easy (Strips with moderate acid)
Separation Factor (

)
Lower for Heavy Rare EarthsHigher for Heavy Rare Earths
Cobalt/Nickel Poor selectivityExcellent selectivity (Co over Ni)

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 85771: 2-Ethylhexyl hydrogen (2-ethylhexyl)phosphonate.[1] Retrieved from [Link][1]

  • Thakur, N.V. (2000). Separation of rare earths by solvent extraction. Mineral Processing and Extractive Metallurgy Review, 20(1), 275-292.
  • Solvay. (n.d.).[1] Ionquest® 801 Technical Data Sheet. Retrieved from [Link] (Note: Verify specific landing page as industrial URLs change; search "Ionquest 801 TDS").[1]

  • Lee, M.S., & Nam, S.H. (2011). Solvent extraction of rare earth elements from chloride solution with PC-88A. Journal of Chemical Engineering of Japan.
  • Daihachi Chemical Industry. (n.d.).[1] PC-88A Product Specification. (Primary source for the trade name PC-88A).[1][3]

Technical Whitepaper: Safety, Handling, and Application of HEH[EHP] in Radiopharmaceutical & Extraction Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-ethylhexylphosphonic acid mono-2-ethylhexyl ester , commonly denoted as HEH[EHP] (also PC88A, P507, or Ionquest 801), is a critical organophosphorus extractant. While historically entrenched in hydrometallurgy for rare earth element (REE) separation, its role has pivoted significantly toward pharmaceutical development , specifically in the purification of therapeutic radionuclides (e.g., Holmium-166, Lutetium-177) for targeted cancer therapy.

This guide addresses the operational safety, chemical handling, and purification protocols required for HEH[EHP]. Unlike standard reagents, HEH[EHP] requires rigorous impurity control and specific handling to mitigate radiolytic degradation and phase-separation hazards in high-value drug development workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

HEH[EHP] is structurally distinct from its phosphate analog, HDEHP. It possesses a direct Phosphorus-Carbon (P-C) bond, imparting higher stability against hydrolysis—a vital attribute for radiopharmaceutical processing where acidic conditions are standard.

Table 1: Physicochemical Specifications
PropertySpecificationRelevance to Handling
IUPAC Name 2-ethylhexylphosphonic acid mono-2-ethylhexyl esterAccurate identification in safety data sheets (SDS).
CAS Number 14802-03-0Verification against HDEHP (CAS 298-07-7).
Molecular Weight 306.42 g/mol Stoichiometric calculations for metal loading.
pKa ~3.5 - 4.0Higher than HDEHP (~2.5); requires higher pH for saponification.
Appearance Colorless to pale yellow liquidDarkening indicates degradation or transition metal contamination.
Solubility Soluble in aliphatic/aromatic hydrocarbons; Insoluble in waterRequires non-polar diluents (e.g., n-dodecane) for extraction.
Radiolytic Stability ModerateDegrades to H₂EHP under high gamma dose; affects separation factors.

Hazards & Safety Profile

While HEH[EHP] exhibits low acute toxicity compared to other industrial solvents, its application in radiopharmaceutical extraction introduces synergistic hazards.

Chemical Hazards
  • Skin & Eye Irritation: Prolonged contact causes dermatitis and severe eye irritation. It is slightly acidic and lipophilic, facilitating dermal absorption.

  • Inhalation: Aerosols generated during vigorous mixing or centrifugal contactor operation can cause respiratory tract irritation.

  • Thermal Decomposition: At temperatures >200°C, it may decompose to release phosphine oxides and flammable vapors.

Contextual Hazards (Radiopharma)[5]
  • Radiolysis Gas Generation: When used with high-activity isotopes (e.g., Am-243, Cm-244), radiolysis of the solvent system generates hydrogen and light hydrocarbons. Sealed vessels must have pressure relief mechanisms.

  • "Red Oil" Formation: Although less prone than TBP, organophosphorus extractants in contact with hot, concentrated nitric acid can form explosive "red oil" phases. Strict temperature control (<120°C) during evaporation steps is mandatory.

Technical Handling Protocols

Purification of Commercial HEH[EHP]

Commercial grades (90-95%) contain mono-alkyl phosphonic acids and HDEHP, which severely compromise the separation factors (SF) required for medical isotopes (e.g., separating Ln³⁺ from An³⁺).

Protocol: Copper Salt Precipitation Method Rationale: This method selectively precipitates the copper complex of HEH[EHP], leaving impurities in the solution.

  • Saponification: Contact crude HEH[EHP] with Na₂CO₃ solution to form the sodium salt.

  • Copper Loading: Contact the organic phase with excess CuSO₄ solution. The organic phase will turn blue/green as Cu(HEH[EHP])₂ forms.

  • Phase Separation: Impurities (HDEHP, neutral organophosphorus compounds) remain in the aqueous phase or form a third phase.

  • Acid Stripping: Wash the organic phase with 4M H₂SO₄ to strip copper and regenerate purified HEH[EHP].

  • Washing: Wash with DI water until pH is neutral.

Solvent Extraction Workflow (Radiopharma)

For the separation of Lanthanides (Ln) from Minor Actinides (An), HEH[EHP] is often used in TALSPEAK-like processes.

Workflow Logic:

  • Extraction: Preferential extraction of Lanthanides over Actinides using a buffered aqueous phase (containing DTPA or HEDTA).

  • Scrubbing: Removal of co-extracted impurities.[1]

  • Stripping: Recovery of the target isotope using mineral acid.

Visualization: Extraction & Purification Logic

The following diagram illustrates the critical decision pathways for handling HEH[EHP] in a purification context.

HEHEHP_Workflow Start Raw HEH[EHP] Stock (90-95% Purity) QC_Check Purity Analysis (P-31 NMR) Start->QC_Check Decision Is Purity > 99%? QC_Check->Decision Purification Copper Salt Precipitation (Remove HDEHP/Impurities) Decision->Purification No Prep Solvent Preparation (Dilution in n-dodecane) Decision->Prep Yes Purification->Prep Extraction Extraction Circuit (Contact with Aqueous Feed) Prep->Extraction Saponification Saponification (NaOH/Na2CO3) Extraction->Saponification Traditional Route IonicLiquid Ionic Liquid Conversion (Tetraethylammonium) Extraction->IonicLiquid Green Chem Route Waste Aqueous Raffinate (Waste Treatment) Saponification->Waste Saponified Waste Product Purified Isotope (e.g., Ho-166, Lu-177) Saponification->Product IonicLiquid->Product High Selectivity

Figure 1: Decision logic for HEH[EHP] purification and application in isotope extraction. Note the divergence between traditional saponification and modern Ionic Liquid (IL) routes to minimize waste.[2]

Advanced Application: Functional Ionic Liquids

To mitigate the generation of saponified wastewater (a major environmental liability), HEH[EHP] is increasingly converted into Bifunctional Ionic Liquids (BILs) .

  • Mechanism: Reacting HEH[EHP] with organic bases (e.g., tetraethylammonium hydroxide) creates an ionic liquid task-specific for Heavy Rare Earth Elements (HREE).

  • Safety Advantage: This eliminates the use of volatile organic diluents and reduces flammability risks in the extraction circuit.

  • Protocol:

    • Mix HEH[EHP] with Tetraethylammonium hydroxide (N2222OH) in stoichiometric ratios.

    • Dehydrate under vacuum to remove water.

    • Result: [N2222][HEHEHP], a viscous ionic liquid ready for solvent-free extraction.

Emergency Procedures

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 min. Do NOT use organic solvents (enhances absorption).Monitor for dermatitis. Consult SDS.
Spill (Non-Radioactive) Absorb with vermiculite or sand.Dispose as organic chemical waste.
Spill (Radioactive) Evacuate area. Alert Radiation Safety Officer (RSO).Shield spill area. Clean up using remote handling tools if activity is high.
Fire Use CO₂, dry chemical, or foam.Cool containers with water spray to prevent pressure buildup.

References

  • Royal Society of Chemistry. Effect of f-element Complexation on the Radiolysis of HEH[EHP]. Dalton Transactions, 2024.[3] [Link]

  • U.S. Department of Energy (OSTI). Effect of HEH[EHP] impurities on the ALSEP solvent extraction process. [Link]

  • ResearchGate. Production of no-carrier-added Ho-166 for targeted therapy purposes using HEH[EHP]. [Link]

  • ACS Sustainable Chemistry & Engineering. Development of Industrial Extractants into Functional Ionic Liquids. [Link]

Sources

Methodological & Application

Solvent extraction of rare earth elements using PC88A

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Efficiency Separation of Rare Earth Elements Using PC88A-Mediated Solvent Extraction

Introduction: The Challenge and Opportunity in Rare Earth Element Separation

The rare earth elements (REEs), a group of 17 chemically similar metallic elements, are indispensable components in a myriad of modern technologies, from permanent magnets and batteries to catalysts and consumer electronics. The separation of individual REEs from ore leachates or recycled materials is notoriously difficult due to their nearly identical chemical properties and ionic radii.[1] Among the various separation technologies, solvent extraction (SX) stands as the most commercially viable and widely adopted method, capable of achieving the high purity levels required by the industry.[2]

This document provides a detailed guide to the principles and application of PC88A, an organophosphorus extractant that has become an industrial standard for REE separations.[1] PC88A, chemically known as 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester, is a robust acidic extractant particularly effective for separating heavy rare earth elements (HREEs) from light rare earth elements (LREEs).[3][4] We will explore the underlying chemical mechanisms, detail the critical process parameters, and provide a comprehensive, field-proven protocol for laboratory-scale solvent extraction of REEs using PC88A.

The Extractant: A Profile of PC88A

PC88A is a member of the phosphonic acid family of extractants.[1] Its efficacy in REE separation is rooted in its specific chemical structure and properties.

  • Chemical Identity: 2-Ethylhexyl 2-ethylhexyphosphonic acid[5][6]

  • Commercial Names: PC-88A, HEHEHP, P-507[4][7]

  • Type: Acidic Cation Exchange Extractant[5]

The branched 2-ethylhexyl groups provide steric hindrance and ensure high solubility in common organic diluents like kerosene, while preventing the formation of undesirable third phases or emulsions.[4]

Figure 1: Chemical Structure of PC88A PC88A PC88A (2-Ethylhexyl 2-ethylhexyphosphonic acid) C₁₆H₃₅O₃P

Figure 1: Chemical Structure of PC88A

The primary advantage of PC88A is its strong affinity for HREEs over LREEs. This selectivity is attributed to the phenomenon of lanthanide contraction; as the atomic number of the REEs increases, their ionic radii decrease, leading to a stronger electrostatic interaction with the PC88A molecule and thus more favorable extraction.[3]

The Core Mechanism: Cation Exchange Extraction

The extraction of trivalent rare earth ions (RE³⁺) from an aqueous solution by PC88A dissolved in an organic diluent is a reversible cation exchange reaction. In the organic phase, the acidic extractant (denoted as HA) exists predominantly as a dimer, (HA)₂.

The extraction equilibrium can be represented as follows:

[RE³⁺]ₐq + 3[(HA)₂]ₒᵣg ⇌ [RE(HA₂)₃]ₒᵣg + 3[H⁺]ₐq [1]

Causality Explained:

  • Forward Reaction (Extraction): A trivalent REE ion from the aqueous phase complexes with three dimerized PC88A molecules in the organic phase.

  • Proton Release: For every mole of RE³⁺ extracted, three moles of hydrogen ions (H⁺) are released into the aqueous phase.[1] This acidification of the aqueous phase is a critical consequence of the reaction. As the H⁺ concentration increases, it pushes the equilibrium to the left, hindering further extraction. This self-limiting behavior necessitates active pH control for an efficient process.[1][8]

  • Reverse Reaction (Stripping): The process can be reversed by contacting the loaded organic phase with a solution of high acidity (e.g., strong mineral acids like H₂SO₄ or HCl).[9][10] The high concentration of H⁺ drives the equilibrium to the left, releasing the REE ion back into the aqueous phase and regenerating the extractant.

Figure 2: Cation Exchange Mechanism for REE Extraction cluster_aq Aqueous Phase cluster_org Organic Phase RE_aq RE³⁺ Complex_org RE(HA₂)₃ (Loaded Complex) RE_aq->Complex_org Extraction → H_aq 3H⁺ H_aq->RE_aq ← Stripping (High [H⁺]) PC88A_org 3(HA)₂ (PC88A Dimer) PC88A_org->Complex_org Complex_org->H_aq Proton Release

Figure 2: Cation Exchange Mechanism for REE Extraction

Key Parameters for Process Optimization

The efficiency and selectivity of the extraction process are governed by several interconnected parameters. Understanding and controlling these variables is paramount for achieving desired separation outcomes.

ParameterEffect on Extraction EfficiencyRationale & Expert Insights
Aqueous Phase pH Increases with higher pH This is the most critical parameter. The extraction reaction releases protons, so a higher initial pH provides a larger buffer capacity before the equilibrium is inhibited.[11] Optimal extraction for many REEs occurs in the pH range of 2.0 to 3.5.[4][12] For instance, studies have shown over 99% extraction of La, Ce, Nd, and Pr at an equilibrium pH of ~3.5.[13]
PC88A Concentration Increases with higher concentration A higher concentration of the extractant in the organic phase shifts the equilibrium towards the formation of the metal-extractant complex, increasing the distribution ratio of the REE. A typical concentration is 5-15% v/v in a diluent like kerosene.[10][12]
O/A Phase Ratio Dependent on process goals The Organic-to-Aqueous (O/A) ratio affects the loading capacity and the number of stages required. A low O/A ratio (e.g., 1:3) favors higher concentration of the REE in the organic phase, while a high O/A ratio (e.g., 3:1) can achieve higher extraction in a single stage. A 1:1 ratio is a common starting point for laboratory tests.[12][13]
Contact Time Plateaus after reaching equilibrium The mass transfer of REE ions is typically rapid. Equilibrium is often achieved within 5 to 15 minutes of vigorous mixing.[4][13][14] Prolonged contact time beyond this point offers no significant benefit and may increase the risk of emulsion formation.
Temperature Exothermic process The extraction of REEs by acidic organophosphorus extractants is generally an exothermic process.[3] Therefore, lower temperatures favor extraction. However, most industrial processes operate at ambient temperature for economic reasons, as the effect is often not significant enough to warrant cooling costs.
Saponification Significantly increases efficiency Saponification is the pre-neutralization of the acidic extractant with a base (e.g., NaOH) before extraction.[1] This step consumes the protons on the PC88A, preventing the drastic pH drop during extraction and maintaining a favorable equilibrium.[8] Even partial saponification (e.g., 10%) can dramatically boost extraction percentages from ~71% to over 94% under certain conditions.[10]

The Complete Solvent Extraction Circuit

A practical REE separation process is not a single step but a continuous, multi-stage circuit designed to extract, purify, and recover the target elements while recycling the extractant.

Figure 3: A Typical Four-Stage Solvent Extraction Circuit sapon 1. Saponification extr 2. Extraction sapon->extr Saponified Organic scrub 3. Scrubbing extr->scrub Loaded Organic raff Raffinate (Depleted Aqueous) extr->raff Aqueous Out strip 4. Stripping scrub->strip Scrubbed Organic scrub_waste Scrub Waste (to Extraction) scrub->scrub_waste Aqueous Out prod Product Liquor (Concentrated REE) strip->prod Aqueous Out org_out Recycled Organic strip->org_out Stripped Organic pls Pregnant Leach Solution (PLS) (Aqueous Feed) pls->extr base Base (e.g., NaOH) base->sapon scrub_sol Scrub Solution (Aqueous) scrub_sol->scrub strip_sol Strip Solution (Strong Acid) strip_sol->strip org_in Lean Organic (PC88A) org_in->sapon Fresh/Recycled Organic org_out->sapon Recycle

Figure 3: A Typical Four-Stage Solvent Extraction Circuit
  • Saponification: The lean (unloaded) organic phase is pre-treated with a base like sodium hydroxide to control the pH during extraction.[1]

  • Extraction: The saponified organic phase is contacted with the Pregnant Leach Solution (PLS) containing the dissolved REEs. The target REEs are selectively transferred from the aqueous phase to the organic phase. The depleted aqueous solution exits as the raffinate.[1]

  • Scrubbing: The loaded organic phase may contain co-extracted impurities. It is "scrubbed" by contacting it with a fresh aqueous solution (often acidic) designed to selectively remove these impurities, enhancing the purity of the final product.[1]

  • Stripping: The scrubbed, loaded organic phase is contacted with a strong acid solution (e.g., 2-4 M H₂SO₄). This reverses the extraction reaction, transferring the purified REEs into a new, concentrated aqueous solution (the product liquor) and regenerating the organic phase for recycling.[1][2]

Laboratory Protocol: Selective Extraction of REEs

This protocol outlines a standard procedure for a batch solvent extraction experiment at the laboratory scale.

6.1 Materials and Reagents

  • Extractant: PC88A (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester).

  • Diluent: High-purity kerosene or other suitable aliphatic hydrocarbon.

  • Modifier (Optional): Isodecanol (ID) or Tributyl Phosphate (TBP) to prevent third-phase formation, typically at 2-5% v/v.[4]

  • Aqueous Feed: A synthetic multi-REE solution or an actual Pregnant Leach Solution (PLS) of known concentration.

  • Saponification Agent: 1.0 M Sodium Hydroxide (NaOH) solution.

  • Stripping Agent: 3.0 M Sulfuric Acid (H₂SO₄).

  • pH Adjustment: 1.0 M HCl and 1.0 M NaOH for initial feed pH adjustment.

  • Equipment: Separatory funnels, mechanical shaker, pH meter, analytical balance, ICP-OES or ICP-MS for metal analysis.

6.2 Preparation of the Organic Phase (100 mL of 10% v/v PC88A)

  • In a 100 mL volumetric flask, add 10 mL of PC88A.

  • If using a modifier, add 3-5 mL of isodecanol.[4]

  • Dilute to the 100 mL mark with kerosene. Mix thoroughly. This is the "lean organic."

6.3 Saponification (Example: 20% Saponification)

  • Rationale: Saponification controls the pH during extraction, leading to higher efficiency. The degree of saponification must be carefully controlled based on the feed composition.

  • Place the 100 mL of prepared organic phase into a separatory funnel.

  • Add a calculated volume of 1.0 M NaOH. The volume depends on the acid value of PC88A. As a starting point for 10% PC88A, a 1:5 volume ratio of 1.0 M NaOH to organic phase can be used for initial tests.

  • Shake vigorously for 10-15 minutes. Allow the phases to separate completely.

  • Drain the aqueous phase. The remaining organic phase is now "saponified organic."

6.4 Extraction Procedure

  • Adjust the pH of the aqueous REE feed solution to the desired starting point (e.g., pH 2.0) using dilute HCl or NaOH.

  • Place 50 mL of the pH-adjusted aqueous feed and 50 mL of the saponified organic phase into a 250 mL separatory funnel (for a 1:1 O/A ratio).

  • Shake vigorously on a mechanical shaker for 10 minutes to ensure intimate contact and allow the system to reach equilibrium.[13]

  • Allow the funnel to stand for 15-20 minutes until the organic and aqueous phases have clearly separated.

  • Carefully drain the lower aqueous phase (the "raffinate") into a labeled beaker.

  • Drain the upper organic phase (the "loaded organic") into a separate labeled beaker.

  • Measure the final pH of the raffinate. This is the "equilibrium pH" and is a critical data point.

  • Take samples from the original aqueous feed and the raffinate for metal analysis (e.g., by ICP-OES) to determine the percentage of each REE extracted.

6.5 Stripping Procedure

  • Take a known volume of the "loaded organic" (e.g., 40 mL) and place it in a clean separatory funnel.

  • Add an equal volume (40 mL) of the stripping agent (3.0 M H₂SO₄).

  • Shake vigorously for 15 minutes.

  • Allow the phases to disengage.

  • Drain the lower aqueous phase (the "strip liquor" or "product") and the upper organic phase (the "stripped organic") into separate labeled containers.

  • Analyze the strip liquor and the loaded organic for REE content to determine stripping efficiency.

Troubleshooting

  • Third Phase Formation: An intermediate layer forms between the organic and aqueous phases.

    • Cause: Often due to overloading the organic phase with metal ions.

    • Solution: Reduce the O/A ratio, decrease the metal concentration in the feed, or add/increase the concentration of a modifier like isodecanol or TBP.[4]

  • Stable Emulsion: The two phases fail to separate cleanly.

    • Cause: Overly vigorous mixing, or the presence of fine solids or surfactants in the aqueous feed.

    • Solution: Increase the phase disengagement time, use a centrifuge for separation, or pre-filter the aqueous feed. Reduce mixing intensity.

  • Low Extraction Efficiency:

    • Cause: Equilibrium pH is too low, insufficient extractant concentration, or incomplete saponification.

    • Solution: Review and optimize the key parameters listed in Section 4.0. Ensure the pH is controlled effectively, potentially by increasing the degree of saponification.[10]

Conclusion

The solvent extraction of rare earth elements using PC88A is a powerful and industrially proven method for achieving high-purity separations. Success hinges on a firm understanding of the underlying cation exchange mechanism and meticulous control over key process variables, most notably the aqueous phase pH. By carefully optimizing parameters such as extractant concentration, phase ratio, and saponification, researchers can tailor the process to selectively separate target REEs from complex mixtures. The protocols and principles outlined in this guide provide a robust framework for developing, optimizing, and troubleshooting REE solvent extraction circuits in a research and development setting.

References

  • ENHANCED SEPARATION OF RARE EARTH ELEMENTS. (n.d.). OSTI.gov. Retrieved from [Link]

  • Extraction of rare earth metals by organometallic complexation using PC88A. (n.d.). Request PDF on ResearchGate. Retrieved from [Link]

  • Singh, D. K., et al. (2018). Extraction of rare earth metals by organometallic complexation using PC88A. Comptes Rendus Chimie, 21(11), 1029-1034. Elsevier Masson SAS. Retrieved from [Link]

  • El Hady, S. M. (2024). Solvent Extraction of Yttrium from Rare Earths Concentrate Using Cyanex 272 and PC88A. Research Square. Retrieved from [Link]

  • Gholipour, Z., et al. (2023). Separation of Praseodymium and Neodymium from Heavy Rare Earth Elements Using Extractant-Impregnated Surfaces Loaded with 2-Ethylhexyl Phosphonic Acid-mono-2-ethylhexyl Ester (PC88A). Industrial & Engineering Chemistry Research, 62(34), 13619–13633. ACS Publications. Retrieved from [Link]

  • Schug, B., & Heppner, K. (2024). Thermodynamic Modelling of Rare Earth Solvent Extraction. SysCAD. YouTube. Retrieved from [Link]

  • Studies on solvent extraction of Dy(III) and separation possibilities of rare earths using PC-88A from phosphoric acid solutions. (n.d.). Request PDF on ResearchGate. Retrieved from [Link]

  • Singh, D. K., et al. (2018). Extraction of rare earth metals by organometallic complexation using PC88A. Comptes Rendus Chimie, 21(11). Retrieved from [Link]

  • Ryu, J.-H., et al. (2013). Modeling and Simulation of Solvent Extraction Processes for Purifying Rare Earth Metals Using Saponified PC88A. ResearchGate. Retrieved from [Link]

  • Gholipour, Z., et al. (2023). Separation of Praseodymium and Neodymium from Heavy Rare Earth Elements Using Extractant-Impregnated Surfaces Loaded with 2-Ethylhexyl Phosphonic Acid-mono-2-ethylhexyl Ester (PC88A). ACS Publications. Retrieved from [Link]

  • Structure formulas of PC88A and D2EHPA. (n.d.). ResearchGate. Retrieved from [Link]

  • Khaleghi, M., et al. (2022). Effects of saponification and synergism on the solvent extraction of rare earth elements from a sulfate leach solution of a low-grade titaniferous magnetite ore. Mineral Processing and Extractive Metallurgy Review, 43(8), 1083-1094. Taylor & Francis Online. Retrieved from [Link]

  • PC-88A. (n.d.). DAIHACHI Chemical. Retrieved from [Link]

  • Hazan, R., et al. (2019). The Effect of PC88A Solvent Extraction Parameters and Its Stripping Behavior to the Recovery of Yttrium. INIS-IAEA. Retrieved from [Link]

  • Solvent extraction of neodymium ions from hydrochloric acid solution using PC88A and saponified PC88A. (n.d.). Request PDF on ResearchGate. Retrieved from [Link]

  • Modeling and simulation of solvent extraction processes for purifying rare earth metals with PC88A. (n.d.). Request PDF on ResearchGate. Retrieved from [Link]

  • The effect of pH for the extraction of REEs from the raffinate. (n.d.). ResearchGate. Retrieved from [Link]

  • PC-88A=(2-Ethylhexyl 2-ethylhexyphosphonic acid). (n.d.). CHEMSERVE CO.,LTD. Retrieved from [Link]

  • Jack, R. (2017). Options for the separation of Rare Earth Elements (REE). MetSoc of CIM. YouTube. Retrieved from [Link]

Sources

Protocol for High-Selectivity Separation of Cobalt and Nickel Using P507 (2-ethylhexyl hydrogen-2-ethylhexylphosphonate) Extractant

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

This guide provides a comprehensive protocol for the separation of cobalt (Co) and nickel (Ni) from aqueous solutions using the organophosphorus extractant P507. It delves into the chemical principles, critical parameters, and a detailed step-by-step methodology designed for laboratory and pilot-scale applications.

Introduction and Principle of Separation

The separation of cobalt and nickel is a significant challenge in hydrometallurgy, particularly in the recycling of lithium-ion batteries and the processing of laterite ores, due to their similar chemical properties.[1] The extractant P507, chemically known as 2-ethylhexyl hydrogen-2-ethylhexylphosphonate, is an acidic organophosphorus compound widely employed for this purpose due to its high selectivity for cobalt over nickel.[2][3]

The separation mechanism is based on a cation exchange process where the acidic proton of the P507 molecule is exchanged for a metal ion (M²⁺) from the aqueous phase.[1] The overall reaction can be generalized as:

M²⁺(aq) + 2(HA)₂(org) ⇌ MA₂(HA)₂(org) + 2H⁺(aq)

(Where M²⁺ is Co²⁺ or Ni²⁺ and (HA)₂ represents the dimeric form of P507 in the organic diluent)

The remarkable selectivity of P507 arises from the distinct coordination geometries preferred by cobalt and nickel ions. Cobalt(II) readily forms a tetrahedral complex with the bulky P507 molecules, a structure that is sterically favorable and highly soluble in the organic phase.[4][5] In contrast, Nickel(II) prefers an octahedral coordination, which is less efficiently extracted by P507.[5] This difference in coordination chemistry is the determining factor that allows for the effective separation of the two metals.[5]

Critical Parameters Governing Separation Efficiency

Successful separation hinges on the precise control of several key experimental parameters. Understanding the causality behind each parameter is crucial for process optimization.

Equilibrium pH

The pH of the aqueous phase is the most critical factor influencing the separation. The extraction of both metals is highly pH-dependent, with cobalt being extracted at a lower pH than nickel.[4]

  • Optimal Range: The optimal equilibrium pH for selective cobalt extraction is typically between 4.5 and 5.5 .[6]

  • Causality:

    • Below pH 4.5: The concentration of H⁺ ions is high, pushing the extraction equilibrium to the left and resulting in low extraction efficiency for both metals, thus reducing selectivity.[6]

    • Above pH 5.5: The extraction of nickel increases significantly, leading to its co-extraction with cobalt and a sharp decrease in the separation factor.[6]

The Role of Saponification (Neutralization)

As shown in the chemical equation, the extraction process releases hydrogen ions (H⁺), which continuously reduces the pH of the aqueous phase.[1] This drop in pH can inhibit further extraction. To counteract this, the organic phase is often partially neutralized (saponified) with a base (e.g., NaOH) before extraction.

  • Mechanism: Saponification replaces the acidic proton in P507 with a sodium ion (Na⁺). During extraction, Na⁺ is exchanged for Co²⁺ and released into the aqueous phase instead of H⁺, thereby maintaining a stable pH.

  • Practical Implication: Saponification is essential for achieving high extraction efficiency in a single stage and preventing the need for continuous pH adjustment during the process.[7]

P507 Concentration

The concentration of P507 in the organic diluent (e.g., kerosene) affects the loading capacity and selectivity.

  • Optimal Range: A concentration of 10-20% (v/v) is generally recommended for Co/Ni separation.[6]

  • Causality:

    • Low Concentration (<10%): Reduces the extraction efficiency and loading capacity of the organic phase.

    • High Concentration (>20%): Can increase the viscosity of the organic phase, potentially leading to emulsification. More importantly, it can increase the co-extraction of nickel, thus reducing selectivity.[6]

Visualization of the Separation Workflow

The logical flow of the solvent extraction process, from initial extraction to final product recovery, is depicted below.

G cluster_extraction Extraction Stage cluster_stripping Stripping Stage Aqueous_Feed Aqueous Feed (Co²⁺, Ni²⁺, pH 4.5-5.5) Mixer_Settler_1 Mixer-Settler 1 (Contact & Separate) Aqueous_Feed->Mixer_Settler_1 Saponified_P507 Saponified P507 (Organic Phase) Saponified_P507->Mixer_Settler_1 Loaded_Organic Co-Loaded Organic Phase Mixer_Settler_1->Loaded_Organic Organic Out Raffinate Aqueous Raffinate (Ni-Rich) Mixer_Settler_1->Raffinate Aqueous Out Strip_Solution_In Acid Strip Solution (e.g., H₂SO₄) Mixer_Settler_2 Mixer-Settler 2 (Contact & Separate) Strip_Solution_In->Mixer_Settler_2 Co_Product Co-Rich Strip Product Mixer_Settler_2->Co_Product Aqueous Out Regenerated_P507 Regenerated P507 (Recycled) Mixer_Settler_2->Regenerated_P507 Organic Out Loaded_Organic->Mixer_Settler_2 Regenerated_P507->Saponified_P507 Recycle & Re-saponify

Caption: Workflow for Co/Ni separation using P507.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the selective extraction of cobalt from a solution containing nickel.

Reagents and Equipment
  • Reagents:

    • P507 (2-ethylhexyl hydrogen-2-ethylhexylphosphonate)

    • High-purity kerosene (or other suitable aliphatic diluent)

    • Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)

    • Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

    • Sodium hydroxide (NaOH), 5 M solution

    • Sulfuric acid (H₂SO₄), concentrated and 2 M solution

    • Deionized water

  • Equipment:

    • Separatory funnels (250 mL or 500 mL)

    • Mechanical shaker or wrist-action shaker

    • pH meter with calibration buffers

    • Analytical balance

    • Volumetric flasks, pipettes, and beakers

    • ICP-OES or Atomic Absorption Spectrometer (AAS) for metal analysis

Preparation of Solutions

Table 1: Solution Preparation Parameters

SolutionComponentConcentration / ValueInstructions
Aqueous Feed Cobalt (Co²⁺)~5 g/LDissolve required CoSO₄·7H₂O in deionized water.
Nickel (Ni²⁺)~50 g/LDissolve required NiSO₄·6H₂O in the same solution.
Initial pH5.0 ± 0.1Adjust pH slowly using 5 M NaOH or dilute H₂SO₄.
Organic Phase P50715% (v/v)Dilute 150 mL of P507 in 850 mL of kerosene.
Saponification~50-60%Slowly add 5 M NaOH while vigorously stirring until the pH of a small aqueous aliquot in contact with the organic phase stabilizes. The exact amount depends on the desired degree of neutralization.
Strip Solution Sulfuric Acid2 MSlowly add concentrated H₂SO₄ to deionized water.
Step-by-Step Extraction Procedure
  • Phase Contact: Add equal volumes (e.g., 100 mL each) of the prepared aqueous feed and the saponified organic phase to a 250 mL separatory funnel. This corresponds to an Organic-to-Aqueous (O:A) phase ratio of 1:1.

  • Equilibration: Shake the funnel vigorously using a mechanical shaker for at least 20 minutes to ensure the extraction reaches equilibrium.[1]

  • Phase Separation: Place the funnel in a stand and allow the two phases to separate completely (typically 10-15 minutes). The upper layer is the Co-loaded organic phase, and the lower layer is the Ni-rich aqueous raffinate.

  • Sampling: Carefully drain the lower aqueous raffinate into a labeled beaker. Then, drain the upper organic phase into a separate labeled beaker.

  • Analysis: Take samples from the initial aqueous feed and the final aqueous raffinate. Analyze for cobalt and nickel concentrations using ICP-OES or AAS. The concentration in the organic phase can be calculated by mass balance.

Step-by-Step Stripping Procedure
  • Phase Contact: Take the Co-loaded organic phase from the extraction step and place it in a clean separatory funnel. Add the 2 M H₂SO₄ strip solution at an O:A ratio of 2:1 (e.g., 100 mL of organic phase to 50 mL of acid solution).

  • Equilibration: Shake the funnel vigorously for 15-20 minutes. The H⁺ ions from the acid will exchange with the Co²⁺ ions in the organic phase.

  • Phase Separation: Allow the phases to separate. The lower aqueous layer is now a concentrated cobalt sulfate solution (the strip product). The upper layer is the regenerated P507 organic phase.

  • Sampling and Analysis: Sample the aqueous strip product and analyze for cobalt concentration to determine stripping efficiency.

Data Calculation and Presentation

The performance of the separation is evaluated using several key metrics.

Table 2: Performance Calculation Formulas

ParameterFormulaDescription
Extraction Efficiency (%E) (( [M]initial - [M]raffinate ) / [M]initial) * 100Percentage of a metal transferred from the aqueous to the organic phase.
Distribution Coefficient (D) [M]organic / [M]raffinateRatio of metal concentration in the organic vs. aqueous phase at equilibrium.
Separation Factor (β) D_Co / D_NiA measure of the selectivity of the extractant for cobalt over nickel. A higher value indicates better separation.

Note: [M]organic is calculated as ([M]initial - [M]raffinate) * (V_aqueous / V_organic)

Mechanistic Representation of Extraction

The ion exchange at the heart of the separation process can be visualized as a chemical equilibrium.

G cluster_aq Aqueous Phase cluster_org Organic Phase Co_aq { Co²⁺ | (aq)} Co_complex { Co(A)₂(HA)₂ | (org)} Co_aq->Co_complex Extraction H_ion { 2H⁺ | (aq)} P507 { 2(HA)₂ | (org)} P507->Co_complex Co_complex->H_ion Stripping Co_complex->P507

Caption: Ion exchange mechanism for cobalt extraction by P507.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Co Extraction Equilibrium pH is too low.Check and adjust the initial pH of the feed. Ensure saponification of the organic phase was adequate.
Insufficient mixing time or intensity.Increase shaking time to at least 20 minutes; ensure vigorous mixing.
High Ni Co-extraction Equilibrium pH is too high.Lower the initial pH of the feed to be within the 4.5-5.5 range.[6]
P507 concentration is too high.Reduce the P507 concentration in the organic phase.
Emulsion Formation High concentration of solids in the feed.Filter the aqueous feed solution prior to extraction.
("Third Phase")High P507 concentration or high metal loading.Add a phase modifier like TBP (5-10%) or isodecanol to the organic phase.[6] Reduce P507 concentration.
Poor Phase Separation High viscosity of the organic phase.Consider a less viscous diluent or operate at a slightly elevated temperature (e.g., 40°C).[6]

References

  • Vertex AI Search, "P507 extractant is 2-ethylhexyl hydrogen-2-ethylhexylphosphon
  • Sannuo Chemical, "The Chemistry Behind P507 Extractant: Essential Inform
  • Vertex AI Search, "Introduction to P507 Extractant (2-Ethylhexyl Hydrogen-2-Ethylhexylphosphon
  • Yuan et al., "A QUANTITATIVE STRUCTURE-REACTIVITY STUDY OF MONO-BASIC ORGANOPHOSPHORUS ACIDS IN COBALT AND NICKEL EXTRACTION", Solvent Extraction and Ion Exchange
  • Lee, M.S., "Separation of Cobalt and Nickel from Aqueous Solution", Journal of Korean Institute of Resources Recycling
  • Wang et al.
  • Zhang et al.
  • Vertex AI Search, "Detailed Extraction Process Parameters for P507 Extractant"
  • Camachem, "High Quality P507"
  • Liu et al., "Separation of divalent cobalt and nickel ions using a synergistic solvent extraction system with P507 and Cyanex272", Chinese Journal of Process Engineering
  • Fouad, E.A., "Effects of structural changes of new organophosphorus cationic exchangers on a solvent extraction of cobalt, nickel and manganese from acidic chloride media", RSC Advances
  • Longhua Group, "2-ethylhexyl hydrogen-2-ethylhexyl phosphon
  • Journal of Chemical and Pharmaceutical Research, "Separation of Co (II) and Li (I) using Saponified P507/n-Hexanol/n-Heptane Salt"
  • MDPI, "Solvent Extraction of Ni and Co from the Phosphoric Acid Leaching Solution of L

Sources

Application Notes and Protocols for HEH[EHP] in Nuclear Reprocessing

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Challenge of Minor Actinide Separation and the Role of HEH[EHP]

The reprocessing of used nuclear fuel is a critical step in closing the nuclear fuel cycle, aiming to recover valuable materials like uranium and plutonium and to minimize the volume and long-term radiotoxicity of high-level radioactive waste.[1][2][3] A significant challenge in this endeavor is the separation of trivalent minor actinides (MAs), such as americium (Am) and curium (Cm), from the chemically similar trivalent lanthanides (Ln), which are abundant fission products.[4][5] The similar ionic radii and coordination chemistry of these f-block elements make their separation notoriously difficult.[5] Inefficient separation leads to increased long-term heat load and radiotoxicity of the final waste form and can interfere with transmutation strategies aimed at converting long-lived actinides into shorter-lived or stable isotopes.[1]

To address this challenge, advanced solvent extraction processes have been developed, with 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]) emerging as a key reagent.[6][7][8] HEH[EHP], also known by trade names such as PC-88A or P507, is an acidic organophosphorus extractant that has shown significant promise in processes like TALSPEAK (Trivalent Actinide-Lanthanide Separations by Phosphorus-reagent Extraction from Aqueous Complexes) and ALSEP (Actinide-Lanthanide SEParation).[6][9][10] These processes exploit subtle differences in the complexation behavior of actinides and lanthanides to achieve their separation.

This document provides a detailed guide on the application of HEH[EHP] in nuclear reprocessing, covering the underlying chemical principles, experimental protocols, and critical considerations for researchers in the field.

Chemical Properties and Extraction Mechanism of HEH[EHP]

HEH[EHP] is a colorless, viscous liquid, soluble in organic solvents like n-dodecane but insoluble in water.[8][11] Its chemical structure features a phosphonic acid group attached to two 2-ethylhexyl chains, rendering it an effective acidic extractant.[8][12]

Figure 1: Chemical Structure of HEH[EHP]

Caption: Chemical structure of 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]).

The extraction mechanism of HEH[EHP] is primarily based on a cation-exchange process.[8] In an acidic aqueous solution, the phosphonic acid group can deprotonate, and the resulting anion forms a complex with metal cations (M³⁺), extracting them into the organic phase. The general equilibrium for the extraction can be represented as:

M³⁺(aq) + 3(HA)₂(org) ⇌ M(A·HA)₃(org) + 3H⁺(aq)

where M³⁺ represents a trivalent actinide or lanthanide, and (HA)₂ is the dimeric form of HEH[EHP] in the organic diluent.[13] The extraction efficiency is therefore highly dependent on the pH of the aqueous phase.[9]

The separation of actinides from lanthanides is achieved by introducing a water-soluble complexing agent, often a polyaminocarboxylic acid, into the aqueous phase.[4][9] These agents, such as N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA) or diethylenetriamine-N,N,N',N'',N''-pentaacetic acid (DTPA), exhibit a slightly higher affinity for trivalent actinides over lanthanides.[9][14] This preferential complexation in the aqueous phase "holds back" the actinides, allowing for the selective extraction of the lanthanides into the organic phase containing HEH[EHP].[4][15] This principle forms the basis of the TALSPEAK and ALSEP processes.

The Advanced TALSPEAK Process

The Trivalent Actinide-Lanthanide Separations by Phosphorus-reagent Extraction from Aqueous Complexes (TALSPEAK) process is a well-established method for An/Ln separation.[14][16] The "Advanced TALSPEAK" process utilizes HEH[EHP] as the extractant, which offers several advantages over the traditional extractant, HDEHP, including reduced partitioning of undesirable species into the organic phase and more predictable performance.[9][14]

Figure 2: Advanced TALSPEAK Process Workflow

Advanced_TALSPEAK_Workflow Aqueous_Feed Aqueous Feed (Am³⁺, Cm³⁺, Ln³⁺) Buffered (pH 2-4) + HEDTA/Citrate Extraction Extraction Stage Aqueous_Feed->Extraction Organic_Solvent Organic Solvent (HEH[EHP] in n-dodecane) Organic_Solvent->Extraction Loaded_Organic Loaded Organic Phase (Ln-HEH[EHP] complexes) Extraction->Loaded_Organic Ln³⁺ extracted Aqueous_Raffinate Aqueous Raffinate (Am-HEDTA, Cm-HEDTA complexes) Extraction->Aqueous_Raffinate An³⁺ retained Stripping Stripping Stage Loaded_Organic->Stripping Stripped_Organic Stripped Organic Solvent (Recycled) Stripping->Stripped_Organic Lanthanide_Product Lanthanide Product Stripping->Lanthanide_Product Stripping_Solution Stripping Solution (e.g., dilute HNO₃) Stripping_Solution->Stripping

Caption: Schematic workflow of the Advanced TALSPEAK process.

Protocol: Laboratory-Scale Advanced TALSPEAK Separation

This protocol describes a single-stage batch extraction to demonstrate the separation of Am(III) from Eu(III) as a representative lanthanide.

Materials:

  • Organic Phase: 1.0 M HEH[EHP] in n-dodecane.

  • Aqueous Phase: 0.11 M HEDTA + 0.2 M sodium citrate buffer, adjusted to a specific pH (e.g., 3.5) with nitric acid or sodium hydroxide.

  • Tracers: ²⁴¹Am(III) and ¹⁵²Eu(III) in dilute nitric acid.

  • Scintillation vials (20 mL).

  • Vortex mixer.

  • Centrifuge.

  • Pipettes.

  • Gamma spectrometer.

Procedure:

  • Preparation of Aqueous Phase: Prepare the HEDTA/citrate buffer solution and adjust the pH to the desired value. Spike the solution with known activities of ²⁴¹Am(III) and ¹⁵²Eu(III) tracers.

  • Extraction:

    • Pipette equal volumes (e.g., 2 mL) of the prepared aqueous phase and the organic phase into a scintillation vial.

    • Cap the vial tightly and vortex for at least 30 minutes to ensure equilibrium is reached.[9]

    • Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 10 minutes to achieve complete phase separation.

  • Sampling and Analysis:

    • Carefully pipette aliquots (e.g., 1 mL) from both the aqueous and organic phases into separate counting vials.

    • Measure the gamma activity of ²⁴¹Am and ¹⁵²Eu in each aliquot using a calibrated gamma spectrometer.

  • Data Analysis:

    • Calculate the distribution ratio (D) for each metal ion: D = (Activity in organic phase / Volume of organic phase) / (Activity in aqueous phase / Volume of aqueous phase)

    • Calculate the separation factor (SF) between Eu and Am: SF(Eu/Am) = D(Eu) / D(Am)

Expected Results:

The distribution ratio for Eu(III) should be significantly higher than that for Am(III), resulting in a separation factor greater than 1. The separation efficiency is pH-dependent, with separation factors generally increasing with pH in the range of 2.5 to 4.5.[4][9]

Metal IonTypical Distribution Ratio (D) at pH 3.5
Am(III)< 0.1
Eu(III)> 10
Separation Factor (Eu/Am) > 100

Note: These are illustrative values, and actual results will depend on the specific experimental conditions.

The ALSEP Process

The Actinide-Lanthanide SEParation (ALSEP) process is a more recent development that combines a neutral extractant with HEH[EHP] to co-extract both actinides and lanthanides from a highly acidic feed, followed by selective stripping.[1][6][10] This approach is advantageous as it can be applied directly to the raffinate from a PUREX (Plutonium Uranium Reduction Extraction) process.[6]

In the ALSEP process, a solvent containing a neutral diglycolamide extractant, such as N,N,N',N'-tetra(2-ethylhexyl)diglycolamide (T2EHDGA), and the acidic extractant HEH[EHP] is used.[1][10] The T2EHDGA co-extracts the trivalent actinides and lanthanides from a nitric acid medium.[10] The separation is then achieved during the stripping stage, where a buffered polyaminocarboxylic acid solution (e.g., HEDTA in citrate buffer) is used to selectively strip the actinides back into the aqueous phase, leaving the lanthanides in the organic phase.[6]

Figure 3: ALSEP Process Workflow

ALSEP_Workflow Aqueous_Feed Aqueous Feed (Am³⁺, Cm³⁺, Ln³⁺ in 3M HNO₃) Co_Extraction Co-Extraction Stage Aqueous_Feed->Co_Extraction Organic_Solvent Organic Solvent (T2EHDGA + HEH[EHP] in n-dodecane) Organic_Solvent->Co_Extraction Loaded_Organic Loaded Organic Phase (Am, Cm, Ln complexes) Co_Extraction->Loaded_Organic An³⁺ & Ln³⁺ extracted Aqueous_Raffinate Aqueous Raffinate (Fission Products) Co_Extraction->Aqueous_Raffinate Selective_Stripping Selective Stripping Loaded_Organic->Selective_Stripping Actinide_Product Actinide Product (Am, Cm) Selective_Stripping->Actinide_Product An³⁺ stripped Lanthanide_Loaded_Organic Lanthanide-Loaded Organic Selective_Stripping->Lanthanide_Loaded_Organic Stripping_Solution Stripping Solution (HEDTA/Citrate buffer, pH 3) Stripping_Solution->Selective_Stripping Lanthanide_Stripping Lanthanide Stripping Lanthanide_Loaded_Organic->Lanthanide_Stripping Lanthanide_Product Lanthanide Product Lanthanide_Stripping->Lanthanide_Product Recycled_Solvent Recycled Organic Solvent Lanthanide_Stripping->Recycled_Solvent Lanthanide_Stripping_Solution Stripping Solution (e.g., dilute HNO₃) Lanthanide_Stripping_Solution->Lanthanide_Stripping

Caption: Schematic workflow of the ALSEP process.

Protocol: Laboratory-Scale ALSEP Separation

This protocol outlines a batch experiment for the co-extraction and selective stripping steps of the ALSEP process.

Materials:

  • Organic Solvent: 0.2 M T2EHDGA + 0.5 M HEH[EHP] in n-dodecane.

  • Aqueous Feed: 3 M nitric acid containing known activities of ²⁴¹Am(III) and ¹⁵²Eu(III).

  • Scrub Solution: 0.2 M sodium citrate, pH 3.

  • Selective Stripping Solution: 0.125 M HEDTA in 0.2 M sodium citrate, pH 3.[6]

  • Other materials are the same as in the TALSPEAK protocol.

Procedure:

  • Co-extraction:

    • Contact equal volumes of the aqueous feed and the organic solvent in a scintillation vial.

    • Vortex for 30 minutes and centrifuge for 10 minutes.

    • Sample both phases and analyze for Am and Eu activity to determine the extraction efficiency.

  • Scrubbing:

    • Take the loaded organic phase from the co-extraction step and contact it with an equal volume of the scrub solution.

    • Vortex for 15 minutes and centrifuge. This step removes co-extracted acid.[6]

  • Selective Stripping:

    • Contact the scrubbed organic phase with an equal volume of the selective stripping solution.

    • Vortex for 30 minutes and centrifuge.

    • Sample both the aqueous (strip) and organic phases and analyze for Am and Eu activity.

  • Data Analysis:

    • Calculate the distribution ratios for Am and Eu at each stage.

    • Determine the percentage of Am and Eu stripped from the organic phase in the selective stripping step.

    • Calculate the separation factor for the stripping process: SF(Am/Eu) = (% Am stripped) / (% Eu stripped).

Expected Results:

In the co-extraction step, both Am(III) and Eu(III) should be efficiently extracted into the organic phase. During the selective stripping step, a high percentage of Am(III) should be transferred to the aqueous phase, while most of the Eu(III) remains in the organic phase, leading to a high separation factor.

StageExpected Outcome for Am(III)Expected Outcome for Eu(III)
Co-extraction High extraction into organic phaseHigh extraction into organic phase
Selective Stripping High percentage stripped to aqueous phaseLow percentage stripped to aqueous phase
Separation Factor (Stripping) -High (>>1)

Critical Considerations and Purity of HEH[EHP]

The performance of both TALSPEAK and ALSEP processes is highly sensitive to the purity of the HEH[EHP] extractant.[6][7] Impurities, which can be introduced during synthesis or result from radiolysis and hydrolysis, can significantly impact separation factors and overall process robustness.[6][7] Common impurities include other organophosphorus acids and neutral phosphorus-containing compounds.[6]

Acidic impurities can particularly affect the ALSEP process by increasing the retention of minor actinides in the organic phase, thereby hindering their selective stripping.[6] Therefore, purification of commercial HEH[EHP] is often a necessary prerequisite for obtaining reliable and reproducible results. Several purification methods have been developed, including copper salt precipitation and chromatographic techniques.[6] Researchers should be aware of the potential impact of impurities and consider characterizing the purity of their HEH[EHP] reagent before use.

Conclusion

HEH[EHP] is a versatile and effective extractant for the challenging separation of trivalent minor actinides and lanthanides in nuclear fuel reprocessing. The Advanced TALSPEAK and ALSEP processes, which utilize HEH[EHP], offer robust and efficient pathways for partitioning these elements, contributing to a safer and more sustainable nuclear fuel cycle. Understanding the underlying chemistry and adhering to well-defined protocols are crucial for the successful implementation of these separation technologies in a research setting. The protocols and information provided in this guide are intended to serve as a valuable resource for scientists and engineers working in this important field.

References

  • Holfeltz, V. E., et al. (n.d.). Effect of HEH[EHP] impurities on the ALSEP solvent extraction process. OSTI.gov. Retrieved from [Link]

  • Holfeltz, V. E., et al. (n.d.). Effect of HEH[EHP] impurities on the ALSEP solvent extraction process. ResearchGate. Retrieved from [Link]

  • (n.d.). Molecular behaviors of organic ligands for actinide lanthanide solvent extraction. Retrieved from [Link]

  • Grimes, T. S., et al. (2011). Alternatives to HDEHP and DTPA for Simplified TALSPEAK Separations. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • (n.d.). An Advanced TALSPEAK Concept Using 2-Ethylhexylphosphonic Acid Mono-2-Ethylhexyl Ester as the Extractant. Taylor & Francis Online. Retrieved from [Link]

  • (n.d.). Actinide Lanthanide Separation Process – ALSEP. PNNL. Retrieved from [Link]

  • (n.d.). An Advanced TALSPEAK Concept Using 2-Ethylhexylphosphonic Acid Mono-2-Ethylhexyl Ester as the Extractant. ResearchGate. Retrieved from [Link]

  • (2012). Alternatives to HDEHP and DTPA for simplified TALSPEAK separations. OSTI.gov. Retrieved from [Link]

  • (n.d.). Solvent extraction of trivalent actinides with di(2-ethylhexyl) phosphoric acid. Retrieved from [Link]

  • (n.d.). 2-Ethylhexyl phosphonic acid mono-2-ethylhexyl ester. PubChem. Retrieved from [Link]

  • (n.d.). Explorations of Talspeak chemistry in extraction chromatography: comparisons of TTHA with DTPA and HDEHP with HEH[EHP]. ResearchGate. Retrieved from [Link]

  • (n.d.). Dimerization of 2-Ethylhexylphosphonic Acid Mono-2-ethylhexyl Ester (HEH[EHP]) as Determined by NMR Spectrometry. ResearchGate. Retrieved from [Link]

  • (n.d.). 2-Ethylhexylphosphonic acid mono-(2-ethylhexyl)-ester. ChemBK. Retrieved from [Link]

  • (n.d.). Antagonistic Role of Aqueous Complexation in the Solvent Extraction and Separation of Rare Earth Ions. PubMed Central. Retrieved from [Link]

  • (n.d.). Nuclear Fuel Reprocessing and Waste Management. World Scientific. Retrieved from [Link]

  • (n.d.). Selective Extraction of Light Lanthanides(III) by N,N-Di(2-ethylhexyl)-diglycolamic Acid: A Comparative Study with N,N-Dimethyl-diglycolamic Acid as a Chelator in Aqueous Solutions. ACS Publications. Retrieved from [Link]

  • (n.d.). Synergistic extraction and separation of lanthanum (III) and cerium (III) using a mixture of 2-ethylhexylphosphonic mono-2-ethyl. ResearchGate. Retrieved from [Link]

  • (2021). Effect of f-element Complexation on the Radiolysis of 2- ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]). Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Synergistic Extraction and Separation of Heavy Lanthanide by Mixtures of Bis(2,4,4‐trimethylpentyl)phosphinic Acid and 2‐Ethylhexyl Phosphinic Acid Mono‐2‐Ethylhexyl Ester. ResearchGate. Retrieved from [Link]

  • (n.d.). Activity Coefficients of di-(2-ethylhexyl) Phosphoric Acid in Select Diluents. ResearchGate. Retrieved from [Link]

  • (n.d.). Chemical formulas HEH[EHP] used in this work for extraction chromatography. ResearchGate. Retrieved from [Link]

  • (n.d.). Nuclear Fuel Reprocessing. INL Research Library. Retrieved from [Link]

  • (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. PubMed Central. Retrieved from [Link]

  • (n.d.). Highlight selection of radiochemistry and radiopharmacy developments by editorial board. Refubium - Freie Universität Berlin. Retrieved from [Link]

  • (2020). Purification, formulation and quality control of radiopharmaceuticals. YouTube. Retrieved from [Link]

Sources

Liquid-liquid extraction of lithium using P-(2-ethylhexyl)-phosphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the physicochemical protocols for using P-(2-ethylhexyl)-phosphonic acid mono-2-ethylhexyl ester (commonly referred to as PC-88A , EHEHPA , or P507 ) in the lithium-ion battery (LIB) supply chain.

While often overshadowed by D2EHPA, PC-88A offers superior separation factors (


) for Cobalt/Nickel  and Magnesium/Lithium  separation due to its higher steric hindrance and pKa (~4.50). This guide focuses on two distinct workflows:
  • Purification (Primary Use): Selective extraction of Magnesium (

    
    ) impurities from Lithium-rich brines/leachates.
    
  • Recovery (Secondary Use): Direct extraction of Lithium (

    
    ) using saponified systems at high pH.
    

Chemical Profile & Mechanism

Target Extractant: 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester Commercial Aliases: PC-88A, EHEHPA, Ionquest 801, P507 CAS No: 14802-03-0 Structure: Phosphonic acid derivative with one acidic proton per molecule.

Mechanism of Action: Cation Exchange

In non-polar diluents (e.g., Kerosene, D80), PC-88A exists as a hydrogen-bonded dimer . Extraction occurs via a cation exchange mechanism where the metal ion replaces the acidic proton of the extractant.

General Equation:



  • Selectivity Order (pH dependent):

    
    
    
  • The "Magnesium Problem":

    
     and 
    
    
    
    have similar ionic radii (0.72 Å vs 0.76 Å), making separation difficult. However, PC-88A extracts
    
    
    at pH 4.0–5.0, whereas
    
    
    requires pH > 6.5 (or saponification) to extract. This
    
    
    window is the basis for purification.

Visualization: Molecular & Process Logic

Figure 1: Extraction Mechanism & Selectivity Logic

This diagram illustrates the dimer ring-opening mechanism and the critical pH-dependent selectivity windows.

G cluster_0 Selectivity Window PC88A_Dimer PC-88A Dimer (Non-polar Phase) Interface Liquid-Liquid Interface PC88A_Dimer->Interface Diffusion Li_Complex Li-Complex (Extracted @ pH > 7.0) PC88A_Dimer->Li_Complex If Saponified (High pH) Feed Aqueous Feed (Li+ / Mg2+) Feed->Interface Diffusion Mg_Complex Mg-Complex (Extracted @ pH 4.5) Interface->Mg_Complex Cation Exchange (Releases H+) Li_Raffinate Li+ Raffinate (Remains Aqueous) Interface->Li_Raffinate Rejection (Low pH) Saponification Saponification (NaOH Addition) Saponification->PC88A_Dimer Pre-treatment

Caption: Figure 1: Selective cation exchange mechanism of PC-88A. Note the pH-dependent divergence between Mg extraction and Li rejection.

Detailed Protocols

Protocol A: Purification (Mg Removal from Li-Brine)

Objective: Reduce Mg/Li ratio in a pregnant leach solution (PLS) prior to Li precipitation.

Materials:

  • Extractant: PC-88A (95%+ purity).

  • Diluent: Sulfonated Kerosene or Exxsol D80.

  • Modifier (Optional): TBP (5% v/v) to prevent third-phase formation, though PC-88A is generally resistant to this.

  • Saponification Agent: 10M NaOH.

Operational Parameters:

ParameterValueRationale
Extractant Conc. 0.5M – 1.0MSufficient capacity for Mg without high viscosity.
Saponification 20% - 40%Partially neutralizes acid to maintain pH during extraction.
O/A Ratio 1:1 to 2:1Higher Organic volume ensures complete Mg capture.
Equilibrium pH 4.5 – 5.5Critical Control Point. <4.0: Low Mg extraction. >6.0: Co-extraction of Li starts.
Contact Time 10 – 15 minsKinetics are moderately fast.

Step-by-Step Workflow:

  • Preparation: Dilute PC-88A to 25% (v/v) in Kerosene.

  • Saponification: Add stoichiometric NaOH to convert ~30% of the PC-88A to its Sodium salt (

    
    ).
    
    • Calculation:

      
      
      
    • Validation: The organic phase should remain clear. Haze indicates micro-emulsion.

  • Extraction (Scrubbing Mg):

    • Mix Organic and Aqueous feed in a separatory funnel or mixer-settler.

    • Agitate vigorously for 15 minutes.

    • Allow phase separation (typically < 3 mins).

  • pH Check (Self-Validating Step): Measure the raffinate pH.

    • If pH < 4.0:[1][2] Mg extraction efficiency drops.[3] Add dilute NaOH.

    • If pH > 6.0: Li loss increases. Add dilute

      
      .[4]
      
  • Stripping: Contact the Mg-loaded organic phase with 1.5M

    
     to strip Mg and regenerate PC-88A.
    
Protocol B: Direct Lithium Extraction (Synergistic/Saponified)

Objective: Extract Li directly from low-impurity sources (e.g., recycling effluent).

The Challenge: Li extraction is inefficient with PC-88A alone. We use a Synergistic System (PC-88A + TBP) or High Saponification .

Step-by-Step Workflow:

  • System Setup:

    • Organic: 0.6M PC-88A + 0.2M TBP (Tributyl Phosphate) in Kerosene.

    • Why TBP? It acts as a solvating agent, expanding the coordination sphere and making the

      
       complex more hydrophobic.
      
  • High Saponification: Saponify PC-88A to 70-80% .

    • Warning: High saponification increases viscosity and risk of emulsification. TBP helps mitigate this.

  • Extraction:

    • Contact phases at O/A = 3:1 (Concentrate Li in organic).

    • Target Equilibrium pH: 7.5 – 8.0 .

  • Scrubbing (Critical):

    • The loaded organic will physically entrain Na (from saponification).

    • Scrub with dilute LiCl or dilute HCl (pH 5) to displace entrained Na.

  • Stripping:

    • Strip with 2M - 3M HCl to produce a pure

      
       solution.
      

Process Flow Diagram (Continuous Circuit)

Figure 2: Counter-Current Extraction Circuit (Mg Scrubbing)

This diagram represents a standard mixer-settler arrangement for purifying a Lithium stream.

ProcessFlow Feed Impure Feed (Li + Mg) E1 Extraction Stage 1 (pH 4.5) Feed->E1 Aqueous Raffinate Purified Raffinate (Li Only) StripLiq Strip Liquor (Mg Waste) E2 Extraction Stage 2 (pH 5.0) E1->E2 Aqueous S1 Stripping Stage (1.5M H2SO4) E1->S1 Loaded Org (Mg) E2->Raffinate Product Stream E2->E1 Semi-Loaded Org S1->StripLiq Mg Output Regen Saponification Unit (NaOH) S1->Regen Barren Org Regen->E2 Fresh Org

Caption: Figure 2: Counter-current flow for Mg removal. Fresh saponified organic enters at the final extraction stage to polish the raffinate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Emulsification High saponification (>60%) or silica in feed.Add TBP (3-5%) or reduce saponification degree. Check feed clarity.
Low Mg Extraction pH drift < 4.0 during contact.[2]Protons released during exchange lower pH. Use a buffer or continuous NaOH dosing in the mixer.
High Li Loss pH > 6.0 or entrainment.Reduce pH.[1] Increase settling time to reduce physical entrainment of aqueous phase in organic.
Third Phase Solubility limit exceeded.Add modifier (Isodecanol or TBP) or increase diluent temperature (30-40°C).

References

  • Separation of Magnesium and Lithium: Lee, M. S., et al. "Solvent extraction separation of Mg(II) and Li(I) from simulative solution using PC-88A." Hydrometallurgy. (Generalized DOI for verification).

  • Synergistic Extraction: Zhang, W., et al. "Synergistic extraction of lithium from salt lake brine using PC-88A and TBP." Separation and Purification Technology.

  • Comparative Analysis: "Qualitative Assessment of PC88A and HBTA Extractants in Lithium Recovery." Research Square.

  • Chemical Data: "Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester (PC-88A) Properties." BenchChem.

  • General Hydrometallurgy: "Liquid-Liquid Extraction and Chromatography Process Routes for the Purification of Lithium." ResearchGate.[2][5][6]

Sources

Application Notes & Protocols: Preparation of PC88A Organic Solutions for Solvent Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

PC88A, chemically known as 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester, is a widely utilized acidic organophosphorus extractant in the fields of hydrometallurgy and chemical processing.[1][2] Its efficacy in selectively extracting valuable metals such as rare earth elements (REEs), cobalt, and nickel from aqueous solutions makes it a critical component in numerous separation and purification processes.[1][2][3] The performance of PC88A is not merely dependent on its intrinsic chemical properties but is profoundly influenced by the careful preparation of the organic solution in which it is deployed.

This guide provides a comprehensive overview of the principles and detailed protocols for preparing organic solutions of PC88A. It is designed for researchers, scientists, and engineers to establish robust and reproducible solvent extraction systems. We will delve into the causality behind experimental choices, from selecting diluents to the critical process of saponification, ensuring a self-validating and scientifically grounded methodology.

Part 1: The Anatomy of the Organic Phase

A successful solvent extraction process begins with a well-designed organic phase, which typically consists of the extractant and a diluent.

The Extractant: PC88A (HEH[EHP])
  • Structure and Functionality: PC88A's structure features a phosphonic acid group responsible for the cation exchange mechanism that drives metal extraction.[1][3] The two branched 2-ethylhexyl groups ensure its high solubility in organic solvents and low solubility in aqueous phases.[2]

  • Acidity (pKa): PC88A is a moderately acidic extractant with a pKa value typically in the range of 3.5 to 4.5.[1][3] This property is fundamental, as it dictates the pH-dependency of the extraction process.

  • Dimerization: In non-polar organic solvents like kerosene, PC88A molecules tend to form hydrogen-bonded dimers, represented as (HA)₂.[4][5] This dimerization is a key aspect of the extraction equilibrium, and the dimeric form is often the active species that complexes with metal ions.[4][6]

The Diluent: The Carrier Medium

The diluent is an inert organic solvent that dissolves PC88A and the resulting metal-extractant complex. The choice of diluent is critical and impacts physical properties like viscosity, phase disengagement time, and flash point, as well as the extraction chemistry itself.

  • Common Choices: Aliphatic hydrocarbons, particularly kerosene, are widely used as diluents for PC88A due to their low cost, low aqueous solubility, and good performance characteristics.[7][8][9] Other solvents like n-hexane have also been documented.[10]

  • Selection Criteria:

    • Solubility: Must completely dissolve the extractant and the metal-loaded complex.

    • Inertness: Should not react with the extractant or the aqueous phase components.

    • Phase Separation: Should allow for rapid and clean separation of the organic and aqueous phases after mixing.

    • Safety: High flash point and low toxicity are essential for safe operation.

Part 2: The Chemistry of Saponification

For acidic extractants like PC88A, the extraction of a metal ion (Mⁿ⁺) involves the release of protons (H⁺) into the aqueous phase. This can drastically lower the aqueous pH, which in turn can decrease extraction efficiency, as the reaction is reversible.

Extraction Equilibrium (Simplified): Mⁿ⁺ (aq) + n(HA)₂ (org) ⇌ M(A₂H)ₙ (org) + nH⁺ (aq)

To counteract this pH drop and maintain optimal extraction conditions, the organic phase is often partially neutralized with a base before extraction. This process is known as saponification .[11][12]

Why Saponify?

Saponification converts the acidic extractant (HA) into its salt form (NaA, for example), which can then extract metals without releasing H⁺ ions, thereby keeping the aqueous phase pH stable.[11][12][13] This significantly enhances the extraction of metals, especially from acidic feed solutions.[11][14]

Saponification Reaction (with NaOH): (HA)₂ (org) + 2NaOH (aq) → 2NaA (org) + 2H₂O (l)

Extraction with Saponified PC88A: Mⁿ⁺ (aq) + nNaA (org) → MAₙ (org) + nNa⁺ (aq)

Degree of Saponification

The extent of neutralization, or the "degree of saponification," is a critical process parameter. It is expressed as the percentage of the extractant that has been converted to its salt form. A 50% saponification, for instance, means that half of the PC88A molecules have been reacted with a base like NaOH.[9] The optimal degree depends on the target metal and the feed solution's acidity. For example, in separating Co, Mn, and Zn from a Ni-rich solution, a 50% saponification of PC88A with NaOH was found to be effective.[9]

Part 3: Experimental Protocols

Protocol for Determination of PC88A Concentration

To prepare solutions accurately, the concentration of the as-received PC88A must be verified. A standard method is potentiometric titration.

Materials:

  • PC88A sample

  • 75% (v/v) Ethanol solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Automatic potentiometric titrator with a pH electrode

  • Analytical balance

  • Beakers (100 mL)

Procedure: [15]

  • Accurately weigh approximately 0.5 g of the PC88A sample into a 100 mL beaker.

  • Add 50 mL of 75% ethanol to dissolve the sample completely.

  • Place the beaker on the titrator and immerse the pH electrode and stirrer in the solution.

  • Begin stirring and titrate the solution with the standardized 0.1 M NaOH solution.

  • The instrument will record the pH change and determine the volume of NaOH consumed at the first equivalence point (V1).

  • Calculation:

    • PC88A Content (%) = (V1 × C × M) / (m × 10)

    • Where:

      • V1 = Volume of NaOH solution at the first equivalence point (mL)

      • C = Molar concentration of the standard NaOH solution (mol/L)

      • M = Molar mass of PC88A (306.42 g/mol )[16]

      • m = Mass of the PC88A sample (g)

Protocol for Preparation of a Saponified PC88A Solution

This protocol describes the preparation of a 1.0 M PC88A solution in kerosene with 50% saponification.

Materials:

  • PC88A (concentration verified)

  • Kerosene (or other suitable diluent)

  • Concentrated NaOH solution (e.g., 5 M)

  • Volumetric flasks, graduated cylinders

  • Separatory funnel (or a stirred vessel)[17]

Procedure:

  • Calculate Required Volumes:

    • Determine the volume of neat PC88A required to make the desired final volume and concentration of the organic solution (e.g., for 1 L of 1.0 M PC88A). Account for the purity/concentration of the stock PC88A determined in Protocol 3.1.

    • Add the calculated volume of PC88A to a volumetric flask.

    • Add kerosene to bring the total volume up to the mark. Mix thoroughly.

  • Calculate NaOH for Saponification:

    • For 1 L of 1.0 M PC88A, you have 1.0 mole of the extractant.

    • For 50% saponification, you need to neutralize 0.5 moles of PC88A.

    • Moles of NaOH required = 1.0 mole PC88A × 50% = 0.5 moles NaOH.

    • Volume of 5 M NaOH solution = 0.5 moles / 5 mol/L = 0.1 L or 100 mL.

  • Perform Saponification:

    • Place the prepared 1.0 M PC88A solution into a separatory funnel or a suitable mixing vessel.[9]

    • Slowly add the calculated volume of concentrated NaOH solution while stirring or shaking vigorously. Caution: The reaction can be exothermic.

    • Shake the mixture for a sufficient time (e.g., 10-20 minutes) to ensure the reaction is complete.[9][17] Periodically vent the funnel to release any pressure buildup.[17]

    • Allow the phases to separate. The small aqueous phase (containing excess water and any unreacted NaOH) should be drained and discarded. The resulting organic phase is the saponified PC88A solution, ready for use.

Part 4: Data Summary & Visualization

Table of Application Examples

The following table summarizes typical conditions reported in the literature for various metal extraction applications using PC88A.

Target Metal(s)PC88A ConcentrationDiluentSaponificationAqueous Phase ConditionsReference
Neodymium (Nd) 40% saponified PC88A-40% with NaOHChloride solution[11]
Cobalt (Co) from Ni 40% (v/v)KeroseneNot specifiedpH 5, Sulfate solution[7]
Yttrium (Y) Not specifiedKeroseneNot specifiedSulfate, Nitrate, Chloride[8]
Co, Mn, Zn from Ni 1.0 MKerosene50% with NaOHpH 5.0, Sulfate solution[9]
Rare Earths (REEs) 10 vol%n-hexaneNot specifiedpH 2.5[10]
Workflow Visualizations

Diagram 1: General Workflow for Organic Phase Preparation

This diagram illustrates the decision-making process and steps involved in preparing a PC88A organic solution.

G cluster_prep Organic Phase Preparation start Define Extraction Goal (Target Metal, Feed pH) select_components Select Components: - PC88A Concentration - Diluent (e.g., Kerosene) start->select_components titration Verify PC88A Concentration (Protocol 3.1) select_components->titration dissolve Dissolve PC88A in Diluent titration->dissolve sapon_decision Saponification Needed? dissolve->sapon_decision saponify Perform Saponification with Base (e.g., NaOH) (Protocol 3.2) sapon_decision->saponify  Yes no_sapon Use As-Is sapon_decision->no_sapon No ready Organic Phase Ready for Extraction saponify->ready no_sapon->ready

Caption: Workflow for preparing a PC88A organic solution.

Diagram 2: Chemical Equilibria of PC88A

This diagram shows the key chemical equilibria involving PC88A in the organic phase: dimerization and saponification.

G cluster_equilibria PC88A Chemical Equilibria in Organic Phase monomer PC88A Monomer (HA) dimer PC88A Dimer (HA)₂ monomer->dimer Dimerization (in non-polar solvent) naoh + NaOH saponified Saponified PC88A (NaA) naoh->saponified Saponification

Caption: Dimerization and saponification equilibria of PC88A.

References

  • Solvent extraction of neodymium ions from hydrochloric acid solution using PC88A and saponified PC88A. [Link]

  • Study of Solvent Extraction for Metal Recovery during Lithium-Ion Batteries (LIBs) Recycling Process. [Link]

  • Solvent Extraction Separation of Nd and Sm from Chloride Solution with PC88A and Saponified PC88A. [Link]

  • Saponification Process and Soap Chemistry. [Link]

  • P507 (Ionquest 801 /PC88A ) test method for content , Diacid and Phase separation speed. [Link]

  • Step-by-Step Procedures For Extractions. [Link]

  • A Preliminary Study of Cobalt Solvent Extraction from Nickel Sulphate Solution using Organic Extractant-PC-88A. [Link]

  • Solvent extraction and separation of Y(III) from sulfate, nitrate and chloride solutions using PC88A diluted in kerosene. [Link]

  • Structure formulas of PC88A and D2EHPA. [Link]

  • Studies on solvent extraction of Dy(III) and separation possibilities of rare earths using PC-88A from phosphoric acid solutions. [Link]

  • Separation of La and Ce with PC88A by counter-current mixer-settler extraction column. [Link]

  • Modeling and simulation of solvent extraction processes for purifying rare earth metals with PC88A. [Link]

  • Modeling and Simulation of Solvent Extraction Processes for Purifying Rare Earth Metals Using Saponified PC88A. [Link]

  • Urban Mining: A Systematic Approach to Separate Valuable Metals by Solvent Extraction. [Link]

  • Solvent Extraction Separation of Co, Mn and Zn from Ni-rich Leaching Solution by Na-PC88A. [Link]

  • Studies on extraction and separation of La (III) with DEHPA and PC88A in petrofin. [Link]

  • 2-Ethylhexyl phosphonic acid mono-2-ethylhexyl ester. [Link]

  • Solvent Extraction of Sm from Chloride Solution with PC88A and Saponified PC88A. [Link]

Sources

Application Note: Industrial-Scale Synthesis of 2-Ethylhexyl Phosphonic Acid Mono-2-Ethylhexyl Ester (P507/PC-88A)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the industrial synthesis of 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (CAS: 14802-03-0), commercially known as P507 , PC-88A , or Ionquest 801 . Unlike its structural analog D2EHPA (a phosphoric acid ester), P507 contains a direct Carbon-Phosphorus (C-P) bond , which imparts superior separation factors for Cobalt/Nickel and Lanthanide extractions, particularly in high-acidity environments.

The protocol described herein utilizes a Catalytic Michaelis-Arbuzov Rearrangement pathway. This route is preferred over direct oxidative phosphonylation due to higher regioselectivity and milder thermal requirements when catalyzed by alkyl halides.

Chemical Identity & Distinction[1]

It is critical to distinguish the target molecule from its common analog to ensure process integrity.

FeatureD2EHPA (P204) P507 / PC-88A (EHEHPA)
IUPAC Name Di(2-ethylhexyl) phosphoric acid2-Ethylhexyl phosphonic acid mono-2-ethylhexyl ester
Structure


Key Bond All P-O-C bondsOne P-C bond (Phosphonic)
pKa ~3.24 (Stronger Acid)~4.51 (Weaker Acid)
Application General metal extraction (Zn, U)High-selectivity REE separation; Co/Ni separation

Note: The higher pKa of P507 allows for easier stripping of loaded metals using dilute acids compared to D2EHPA.

Reaction Mechanism & Pathway[2]

The synthesis follows a three-stage "one-pot" logic, though industrially separated into distinct unit operations.

Stage 1: Esterification

Phosphorus trichloride reacts with 2-ethylhexanol to form Tri(2-ethylhexyl) phosphite .[1]



Stage 2: Michaelis-Arbuzov Rearrangement (Critical Step)

The trialkyl phosphite undergoes rearrangement to form the Diester Phosphonate . This step creates the C-P bond.



Mechanism: The alkyl halide (

) attacks the phosphorus lone pair, forming a phosphonium intermediate, which then eliminates an alkyl halide to regenerate the catalyst and yield the phosphonate.
Stage 3: Partial Hydrolysis (Saponification)

The diester is selectively hydrolyzed to the monoester.




Detailed Experimental Protocol

Reagents & Equipment
  • Reactants: Phosphorus Trichloride (

    
    , >99%), 2-Ethylhexanol (2-EH, Dry, <0.1% 
    
    
    
    ).[1]
  • Catalyst: 2-Ethylhexyl bromide (or similar alkyl halide initiator).

  • Base: Sodium Hydroxide (30% w/w solution).

  • Solvent: Toluene (optional, for viscosity control) or neat reaction.

  • Equipment: Glass-lined reactor with reflux condenser, dropping funnel, and nitrogen sparge.

Step-by-Step Procedure
Step A: Synthesis of Tri(2-ethylhexyl) Phosphite[1]
  • Setup: Purge reactor with

    
    . Charge 2-Ethylhexanol  (3.1 molar equivalents relative to 
    
    
    
    ) and Triethylamine (3.1 eq) to scavenge HCl.
  • Addition: Cool to 10–15°C . Add

    
      dropwise. Caution: Highly Exothermic.
    
  • Reaction: Stir at 20°C for 2 hours.

  • Workup: Filter off the triethylamine hydrochloride salt. The filtrate contains the crude Tri(2-ethylhexyl) phosphite.

    • Industrial Note: Alternatively, perform without base and use vacuum stripping to remove HCl, though this promotes side reactions (dealkylation).

Step B: Catalytic Rearrangement (The Arbuzov Step)[2]
  • Charge: Transfer the crude phosphite to a high-pressure rated vessel (or atmospheric reflux).

  • Catalyst: Add 2-Ethylhexyl bromide (1–5 mol%).

  • Heating: Heat the mixture to 140–160°C .

    • Process Insight: Without the catalyst, this reaction requires >190°C, leading to product degradation. The catalyst lowers the activation energy.

  • Monitoring: Monitor reaction progress via

    
     NMR .
    
    • Endpoint: Disappearance of the phosphite peak (~140 ppm) and appearance of the phosphonate peak (~30-40 ppm).

  • Distillation: Vacuum distill any unreacted alcohol and the catalytic alkyl halide.

    • Intermediate Product:Di(2-ethylhexyl) 2-ethylhexyl phosphonate .[2][1]

Step C: Selective Hydrolysis
  • Saponification: Add 30% NaOH (1.05 molar eq) to the diester at 80°C .

  • Separation: The reaction yields the sodium salt of P507 (aqueous/organic emulsion) and free 2-ethylhexanol.

  • Phase Split: Allow phases to separate. The byproduct alcohol (2-EH) can be recovered for recycling.

  • Acidification: Treat the aqueous salt layer with Sulfuric Acid (3M) until pH < 2.

  • Washing: Wash the resulting organic oil (Crude P507) with water to remove sodium salts.

  • Drying: Vacuum dry at 60°C to remove moisture.

Process Visualization (DOT Diagram)

P507_Synthesis Start Raw Materials PCl3 + 2-Ethylhexanol Step1 Step 1: Esterification (10-20°C, -HCl) Start->Step1 Intermediate1 Intermediate: Tri(2-ethylhexyl) Phosphite Step1->Intermediate1 Step2 Step 2: Arbuzov Rearrangement (Cat: R-Br, 150°C) Intermediate1->Step2 C-P Bond Formation Intermediate2 Intermediate: Di(2-ethylhexyl) 2-ethylhexyl Phosphonate (Diester) Step2->Intermediate2 Step3 Step 3: Saponification (NaOH, 80°C) Intermediate2->Step3 Step4 Step 4: Acidification & Separation (H2SO4) Step3->Step4 + Byproduct ROH Recycle Recycle Stream: 2-Ethylhexanol Step3->Recycle Product Final Product: P507 (PC-88A) Mono-ester Step4->Product

Figure 1: Process flow diagram for the conversion of PCl3 to P507 via the Arbuzov route.

Quality Control & Analytical Standards

To validate the synthesis, the following analytical parameters must be met.

ParameterSpecificationAnalytical Method
Appearance Colorless to pale yellow liquidVisual
Purity (Mono-ester)

Potentiometric Titration (NaOH)
Diester Content

GC-MS or

NMR
Acid Value

mg KOH/g
Titration
Density

g/mL
Pycnometer at 20°C
Troubleshooting Purity
  • High Diester Content: Indicates incomplete hydrolysis in Step 3. Increase NaOH reaction time or temperature.

  • High Phosphite Content: Indicates incomplete rearrangement in Step 2. Check catalyst activity or increase reaction temperature.

Safety & Engineering Controls

  • PCl3 Handling: Phosphorus trichloride reacts violently with water to release HCl gas. All reactors must be bone-dry and nitrogen-blanketed.

  • Thermal Runaway: The Arbuzov rearrangement is exothermic. In an industrial reactor (e.g., 5000L), heat removal capacity must be calculated to prevent temperature spikes >180°C, which cause decomposition.

  • Corrosion: The hydrolysis step involves acidic chloride/sulfate environments. Reactors for Step 3/4 must be glass-lined or Hastelloy-C.

References

  • Google Patents. (2012). CN102796137B - Method for preparing O,O-di(2-ethylhexyl)-2-ethylhexyl phosphonic acid ester.
  • ChemServe Co., Ltd. (n.d.).[3] PC-88A (2-Ethylhexyl 2-ethylhexylphosphonic acid).[4][5][3] Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2023). Comparison of PC88A and D2EHPA capability of separation between Re and Mo. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Third Phase Formation with PC88A

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for PC88A (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester). This guide is designed for researchers, scientists, and drug development professionals to address a common challenge encountered during solvent extraction experiments: the formation of a third phase. Our goal is to provide you with a comprehensive understanding of this phenomenon and equip you with practical, field-proven strategies to prevent and troubleshoot it effectively.

Understanding Third Phase Formation: The "Why" Behind the Problem

In solvent extraction, the ideal scenario is a clean separation between the aqueous and organic phases. However, under certain conditions, the organic phase can split into two distinct layers: a light organic phase (primarily the diluent) and a dense, often viscous, third phase.[1] This unwanted phase separation significantly complicates experimental workflows, leading to reduced extraction efficiency, product loss, and operational difficulties.

The formation of a third phase when using PC88A is primarily driven by the limited solubility of the metal-PC88A complex in the organic diluent. As the concentration of the extracted metal complex increases, it can exceed its solubility limit, a point known as the Limiting Organic Concentration (LOC).[1][2] This leads to the aggregation of reverse micelles, which are supramolecular assemblies of the extractant and the extracted species, ultimately causing the organic phase to split.[1][3][4]

Several factors can influence the formation of a third phase, including the nature of the diluent, the concentration of the extractant and metal ions, temperature, and the composition of the aqueous phase.[2][5] Understanding these factors is the first step toward prevention.

Troubleshooting Guide: A Q&A Approach to Common Issues

This section provides direct answers and actionable solutions to specific problems you might encounter during your experiments with PC88A.

Q1: I've observed a third phase forming as I increase the metal concentration in my aqueous feed. What's happening and how can I fix it?

A1: This is a classic case of exceeding the Limiting Organic Concentration (LOC) of the metal-PC88A complex in your organic phase.[1][2] The organic diluent can no longer solubilize the high concentration of the extracted complex.

Troubleshooting Steps:

  • Reduce Metal Loading: The most straightforward solution is to decrease the concentration of the metal ion in your aqueous feed. This will lower the amount of the complex being formed and keep it below the LOC.[1]

  • Adjust the Organic to Aqueous (O/A) Phase Ratio: Increasing the volume of the organic phase relative to the aqueous phase can provide more "space" for the extracted complex, effectively lowering its concentration in the organic phase and preventing phase splitting.

  • Optimize PC88A Concentration: While counterintuitive, in some instances, a slightly higher concentration of PC88A can enhance the solvency of the organic phase for the extracted complex. However, be cautious, as excessively high extractant concentrations can also promote third phase formation.[1][2] This parameter should be optimized empirically for your specific system.

Q2: My organic phase is splitting even at low metal concentrations. Could my choice of diluent be the problem?

A2: Absolutely. The diluent plays a critical role in the stability of the organic phase.[6] Aliphatic diluents, such as kerosene and n-dodecane, are more prone to third phase formation compared to aromatic diluents like toluene or cyclohexane.[2][7] This is because aromatic diluents have a greater capacity to solvate the polar metal-PC88A complexes.

Troubleshooting Steps:

  • Switch to an Aromatic Diluent: If your current protocol uses an aliphatic diluent, consider replacing it with an aromatic one. This can significantly increase the LOC and prevent phase separation.

  • Use a Diluent Mixture: A blend of aliphatic and aromatic diluents can offer a compromise between the favorable physical properties of aliphatics (e.g., lower viscosity) and the superior solvating power of aromatics.

Q3: I've heard about "modifiers." What are they, and can they help prevent third phase formation?

A3: Modifiers are compounds added to the organic phase to improve its properties and prevent third phase formation. They work by enhancing the solubility of the extracted metal complexes.[1][8]

Commonly Used Modifiers:

  • Long-chain alcohols: Isodecanol and 1-octanol are frequently used. They act as co-solvents and can disrupt the aggregation of reverse micelles that leads to phase splitting.[1][7]

  • Neutral Organophosphorus Compounds: Tributyl phosphate (TBP) is a common choice. It can form adducts with the metal-PC88A complex, increasing its solubility in the diluent.[2][8]

Experimental Protocol for Modifier Addition:

  • Selection: Choose a modifier based on your specific system. For PC88A, long-chain alcohols are often a good starting point.

  • Concentration: Start with a low concentration of the modifier (e.g., 2-5% v/v) in your organic phase.

  • Optimization: Systematically vary the modifier concentration to find the optimal level that prevents third phase formation without negatively impacting your extraction efficiency. Keep in mind that the addition of a modifier can sometimes lead to a decrease in the extraction efficiency.[7]

Q4: Does temperature affect third phase formation?

A4: Yes, temperature can have a significant impact, although its effect can be system-dependent. In some cases, increasing the temperature can increase the solubility of the extracted complex and prevent third phase formation.[9] However, in other systems, the opposite may be true.

Troubleshooting Steps:

  • Conduct Temperature Studies: If you suspect temperature is a factor, perform your extraction at a few different, controlled temperatures (e.g., 25°C, 40°C, 50°C) to observe the effect on phase stability.

  • Maintain Consistent Temperature: Once you identify an optimal temperature, ensure your experiments are conducted under consistent temperature control to maintain reproducibility.

Q5: Can the pH of my aqueous phase contribute to this problem?

A5: Yes, the pH of the aqueous phase is a critical parameter in solvent extraction with acidic extractants like PC88A.[2][10] The extraction of metal ions is highly pH-dependent. An increase in pH generally leads to a higher extraction efficiency, which in turn increases the concentration of the metal complex in the organic phase, potentially leading to third phase formation.[2]

Troubleshooting Steps:

  • Optimize pH: Carefully control and optimize the equilibrium pH of your aqueous phase. A slightly lower pH might reduce the extraction efficiency but can prevent the formation of a third phase.

  • Saponification of PC88A: Saponification (partially neutralizing the acidic extractant with a base like NaOH) can enhance extraction at lower pH values.[11][12] This can be a useful strategy to achieve high extraction efficiency while operating in a pH range that is less prone to third phase formation. However, the degree of saponification must be carefully controlled.

Visualizing the Problem and Solutions

To better understand the concepts discussed, the following diagrams illustrate the mechanism of third phase formation and the strategies for its prevention.

Third_Phase_Formation cluster_aqueous Aqueous Phase cluster_organic Organic Phase Metal_Ions Metal Ions (M+) Complex Metal-PC88A Complex Metal_Ions->Complex Extraction PC88A PC88A Monomers PC88A->Complex Micelles Reverse Micelles Complex->Micelles Self-Assembly Third_Phase Third Phase (Aggregated Micelles) Micelles->Third_Phase Aggregation (Exceeds LOC)

Caption: Mechanism of third phase formation with PC88A.

Prevention_Strategies cluster_solutions Prevention Strategies Third_Phase_Problem Third Phase Formation Reduce_Loading Reduce Metal Loading Third_Phase_Problem->Reduce_Loading Change_Diluent Use Aromatic Diluent Third_Phase_Problem->Change_Diluent Add_Modifier Add Modifier (e.g., TBP, Octanol) Third_Phase_Problem->Add_Modifier Control_Temp Optimize Temperature Third_Phase_Problem->Control_Temp Optimize_pH Control Aqueous pH Third_Phase_Problem->Optimize_pH

Caption: Key strategies to prevent third phase formation.

Summary of Key Parameters and Recommended Actions

ParameterIssueRecommended Action
Metal Concentration Exceeding the Limiting Organic Concentration (LOC).[1][2]Decrease the metal ion concentration in the aqueous feed or adjust the O/A ratio.[1]
Diluent Type Use of aliphatic diluents with poor solvating power.[2][7]Switch to an aromatic diluent or a mixture of aliphatic and aromatic diluents.[7]
Phase Modifier Absence of a modifier to enhance solubility.Add a modifier such as a long-chain alcohol (e.g., isodecanol) or TBP to the organic phase.[1][2][8]
Temperature Suboptimal temperature affecting complex solubility.[9]Conduct experiments at different controlled temperatures to find the optimal condition.
Aqueous Phase pH High pH leading to excessive extraction and overloading of the organic phase.[2]Optimize and control the equilibrium pH. Consider partial saponification of PC88A.[11][12]

References

  • Into the influence of phase modifiers on the solvent extraction behavior of trivalent f-element by di-alkyl-organophosphorus extractants. American Chemical Society.
  • A REVIEW OF THIRD PHASE FORMATION IN EXTRACTION OF ACTINIDES BY NEUTRAL ORGANOPHOSPHORUS EXTRACTANTS. Taylor & Francis Online.
  • A REVIEW OF THIRD PHASE FORMATION IN EXTRACTION OF ACTINIDES BY NEUTRAL ORGANOPHOSPHORUS EXTRACTANTS. (1996). Solvent Extraction and Ion Exchange, 14(6), 955-984.
  • Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. (2023). Membranes, 13(5), 509.
  • PC-88A=(2-Ethylhexyl 2-ethylhexyphosphonic acid). CHEMSERVE CO.,LTD.
  • Metal Extractants | PC-88A. DAIHACHI Chemical.
  • Investigation on the Diluent Effect on Solvent Extraction Processes of Trivalent f-Elements by Acidic Di-Alkyl Organophosphorus Extractants. (2018). WSU Research Exchange.
  • Influence of Diluent on Extraction Parameters of Systems for Separation Am(III) and Ln(III) Based on 1,10-Phenanthroline-2,9-Diamide. (2024). Molecules, 29(15), 3481.
  • The Effect of PC88A Solvent Extraction Parameters and Its Stripping Behavior to the Recovery of Yttrium. (2024). Jurnal Sains Nuklear Malaysia, 36(1), 1-10.
  • Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester. Benchchem.
  • Solvent extraction of neodymium ions from hydrochloric acid solution using PC88A and saponified PC88A. ResearchGate.
  • Solvent Extraction Separation of Nd and Sm from Chloride Solution with PC88A and Saponified PC88A. ResearchGate.
  • Modeling and Simulation of Solvent Extraction Processes for Purifying Rare Earth Metals Using Saponified PC88A. ResearchGate.
  • Solvent Extraction of Critical Minerals from the Leachate of High-Nickel Black Mass Using Nickel-Preloaded Extractants. (2024). Minerals, 14(2), 154.
  • The fate of the organic phase beyond third phase formation. (2020). Dalton Transactions, 49(4), 1088-1095.
  • Role of Phase Modifiers in Controlling the Third-phase Formation During the Solvent Extraction of Trivalent Actinides. ResearchGate.
  • How to prevent third phase formation in Ditridecylamine extraction systems. Benchchem.

Sources

How to reduce viscosity of the organic phase in PC88A systems

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide: High Viscosity in the Organic Phase

Welcome to the technical support center for PC88A (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester) solvent extraction systems. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to high viscosity in the organic phase during their experiments. High viscosity can impede mass transfer, lead to poor phase separation, and decrease overall extraction efficiency.[1][2][3] This resource provides a structured, question-and-answer approach to diagnose and solve these common challenges.

Frequently Asked Questions (FAQs)
Q1: My organic phase containing PC88A has become highly viscous after metal loading. What is the primary cause?

A1: The most common reason for a significant increase in viscosity is the formation of polymeric metal-extractant complexes in the organic phase.[4] PC88A, an organophosphorus acid extractant, typically exists as a dimer in nonpolar diluents.[5] During extraction, it exchanges its acidic proton for a metal ion. When high concentrations of metal ions are extracted, these complexes can begin to polymerize or form large aggregates, leading to a dramatic increase in the viscosity of the organic phase.[2][4] This phenomenon is particularly pronounced with certain metals and at high loading percentages (e.g., >75% loaded).[4]

Q2: Can the choice of diluent affect the viscosity of the PC88A organic phase?

A2: Absolutely. The diluent is a critical component that not only dissolves the extractant but also influences the physical properties of the organic phase.[1][6]

  • Aliphatic Diluents (e.g., Kerosene, Dodecane): These are common in industrial applications. However, they are more prone to forming a highly viscous third phase, especially at high metal and extractant concentrations.[6]

  • Aromatic Diluents (e.g., Toluene, Solvesso 150): These diluents can sometimes offer better solvation for the metal-extractant complexes, which can help in mitigating viscosity increases compared to aliphatic options.[7]

  • Hydrotropes: Recent research has shown that using hydrotropes as diluents can decrease the viscosity of the organic phase by more than a factor of ten, even under high metal loads, and can prevent the formation of a third phase.[6]

The selection of a diluent should balance viscosity control, phase separation efficiency, and safety considerations.[1][6]

Q3: I've heard about "modifiers." What are they, and can they help reduce viscosity?

A3: Yes, modifiers are a key tool for viscosity control. A modifier is a chemical added to the organic phase to improve its properties. In PC88A systems, modifiers can prevent the formation of a third phase and reduce viscosity by breaking up the polymeric metal-extractant complexes.[8]

Commonly used modifiers include:

  • Tributyl Phosphate (TBP): A neutral extractant that can act as a modifier.

  • Isodecanol (ID) or other long-chain alcohols: These are frequently used to prevent third-phase formation and ensure good phase separation.[8]

For instance, studies on the extraction of rare earth elements have successfully used isodecanol to prevent third-phase formation in a PC88A-kerosene system.[8] The addition of a modifier like TBP can also create synergistic effects, sometimes enhancing extraction efficiency.[4]

Troubleshooting Workflow: A Step-by-Step Guide to Reducing Viscosity

If you are encountering high viscosity in your PC88A system, follow this logical troubleshooting workflow to diagnose and resolve the issue.

Troubleshooting_Workflow Start High Viscosity Observed Check_Loading Step 1: Check Metal Loading Is the organic phase >75% loaded? Start->Check_Loading Reduce_Loading Action: Reduce Metal Loading (e.g., adjust O/A ratio, lower feed concentration) Check_Loading->Reduce_Loading Yes Check_Modifier Step 2: Evaluate Modifier Are you using a modifier (e.g., Isodecanol, TBP)? Check_Loading->Check_Modifier No Reduce_Loading->Check_Modifier Add_Modifier Action: Add/Optimize Modifier Start with 2-5% (v/v) and test. Check_Modifier->Add_Modifier No/Sub-optimal Check_Temp Step 3: Assess Temperature Is the system at room temperature? Check_Modifier->Check_Temp Yes Add_Modifier->Check_Temp Increase_Temp Action: Increase Temperature (e.g., to 40-50°C). Monitor stability. Check_Temp->Increase_Temp Yes Check_Diluent Step 4: Review Diluent Choice Are you using an aliphatic diluent? Check_Temp->Check_Diluent No Increase_Temp->Check_Diluent Change_Diluent Action: Test Alternative Diluents (e.g., Aromatic or Hydrotrope-based) Check_Diluent->Change_Diluent Yes End Viscosity Reduced Check_Diluent->End No Change_Diluent->End

Caption: Troubleshooting workflow for high viscosity in PC88A systems.

Experimental Protocols
Protocol 1: Systematic Evaluation of a Modifier to Reduce Viscosity

This protocol outlines a method to determine the optimal concentration of a modifier (e.g., isodecanol) to reduce viscosity.

Objective: To find the minimum concentration of a modifier that effectively reduces viscosity without negatively impacting extraction efficiency.

Materials:

  • Loaded, viscous PC88A organic phase

  • Modifier (e.g., Isodecanol, TBP)

  • Viscometer (e.g., Brookfield or similar rotational viscometer)

  • Series of glass vials or beakers

  • Pipettes and graduated cylinders

Procedure:

  • Prepare a Baseline: Measure the viscosity of your original, highly viscous loaded organic phase. This is your control (0% modifier).

  • Create a Modifier Concentration Gradient:

    • Aliquot a fixed volume (e.g., 20 mL) of the viscous organic phase into a series of 5 vials.

    • Add the modifier to create a range of concentrations. A good starting range is 1%, 2%, 3%, 5%, and 10% (v/v).

    • For a 20 mL sample, 2% v/v would be 0.4 mL of modifier.

  • Equilibrate: Cap each vial and mix thoroughly by gentle inversion for 5-10 minutes to ensure homogeneity.

  • Measure Viscosity:

    • Calibrate your viscometer according to the manufacturer's instructions.

    • Measure the viscosity of the sample in each vial at a constant, controlled temperature (e.g., 25°C).

  • (Optional) Verify Extraction Efficiency:

    • Contact each modified organic phase with a fresh aqueous feed solution under your standard experimental conditions.

    • Analyze the raffinate to ensure that the addition of the modifier has not significantly decreased the metal extraction efficiency.

  • Analyze Data: Plot viscosity as a function of modifier concentration to identify the point at which the viscosity is sufficiently reduced for practical operation.

Data Presentation:

Modifier Conc. (v/v)Viscosity (cP) at 25°CExtraction Efficiency (%)
0% (Control)150.298.5
1%95.798.2
2%40.197.9
3%25.597.8
5%15.396.5

Note: The data above is illustrative.

Protocol 2: Assessing the Impact of Temperature on Viscosity

Objective: To quantify the relationship between temperature and the viscosity of the loaded organic phase.

Materials:

  • Loaded, viscous PC88A organic phase

  • Viscometer with temperature control (e.g., a circulating water bath)

  • Sealed sample holder to prevent evaporation

Procedure:

  • Sample Preparation: Place a sufficient amount of the viscous organic phase into the viscometer's sample holder.

  • Initial Measurement: Start at your typical operating temperature (e.g., 25°C) and record the viscosity.

  • Incremental Temperature Increase: Increase the temperature in controlled increments (e.g., 5°C steps) up to a reasonable maximum for your system (e.g., 60°C). Allow the sample to equilibrate at each new temperature for at least 10 minutes before taking a measurement.

  • Record Data: Record the viscosity at each temperature point.

  • Data Analysis: Plot viscosity versus temperature. The resulting curve will illustrate the extent to which heating can reduce viscosity. This can help you determine if a modest increase in operating temperature is a viable solution.[9][10]

Caption: Factors influencing the viscosity of the organic phase.

References
  • 2-Ethylhexyl phosphonic acid mono-2-ethylhexyl ester | C16H35O3P | CID 85771 . PubChem, National Center for Biotechnology Information. [Link]

  • Synergistic extraction of uranium with mixtures of PC88A and neutral oxodonors . ScienceDirect. [Link]

  • JACC No 20 - Tris(2-ethylhexyl)phosphate - CAS No. 78-42-2 - ECETOC . ECETOC. [Link]

  • phosphonic acid mono-2-ethylhexyl: Topics by Science.gov . Science.gov. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil . K-Jhil. [Link]

  • Thonus 2022_Protocol for solvent extraction.pdf - MatheO . MatheO, University of Liège. [Link]

  • Extraction of rare earth metals by organometallic complexation using PC88A - Comptes Rendus de l'Académie des Sciences . Comptes Rendus de l'Académie des Sciences. [Link]

  • Implication of Thermodynamic Functions and Speciation Diagrams in Analysis of Solvent Extraction Behavior of Samarium from Acidic Solutions . JOM. [Link]

  • Synergistic solvent extraction of vanadium from leaching solution of stone coal using D2EHPA and PC88A | Request PDF - ResearchGate . ResearchGate. [Link]

  • Solvent Extraction of Pr and Nd from Chloride Solution by Mixtures of Acidic Extractants and LIX 63 . Journal of the Korean Institute of Resources Recycling. [Link]

  • The change of the viscosity of the loaded organic phase with the extractant concentration. - ResearchGate . ResearchGate. [Link]

  • Decreasing viscosity and increasing accessible load by replacing classical diluents with a hydrotrope in liquid–liquid extraction - Frontiers . Frontiers. [Link]

  • Effect of operating condition on solvent extraction of La with PC-88A . The Society of Chemical Engineers, Japan. [Link]

  • Single-Drop Based Modelling of Solvent Extraction in High-Viscosity Systems . TU Delft. [Link]

  • Improving the Viscosity Index of used Lubricating Oil by Solvent Extraction - Slideshare . SlideShare. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International . LCGC International. [Link]

  • Viscosity as a function of the temperature and the organic phase composition - ResearchGate . ResearchGate. [Link]

  • Studies on extraction and separation of La (III) with DEHPA and PC88A in petrofin . SpringerLink. [Link]

  • Structure formulas of PC88A and D2EHPA | Download Scientific Diagram - ResearchGate . ResearchGate. [Link]

  • Solvent Extraction of Sm from Chloride Solution with PC88A and Saponified PC88A | Request PDF - ResearchGate . ResearchGate. [Link]

  • Comparison of PC88A and D2EHPA capability of separation between Re and Mo. - ResearchGate . ResearchGate. [Link]

  • The Effect of PC88A Solvent Extraction Parameters and Its Stripping Behavior to the Recovery of Yttrium - INIS-IAEA . International Atomic Energy Agency. [Link]

  • Solvent extraction of lanthanum (III) using PC88A extractant diluted in kerosene | Request PDF - ResearchGate . ResearchGate. [Link]

  • Predictions of the glass transition temperature and viscosity of organic aerosols from volatility distributions - ACP . Atmospheric Chemistry and Physics. [Link]

  • Predicting the glass transition temperature and viscosity of secondary organic material using molecular composition - ResearchGate . ResearchGate. [Link]

  • Studies on solvent extraction of Dy(III) and separation possibilities of rare earths using PC-88A from phosphoric acid solutions | Request PDF - ResearchGate . ResearchGate. [Link]

  • Nonstationary separation of Nd and Pr by P507 extractant - E3S Web of Conferences . E3S Web of Conferences. [Link]

  • Effects of viscosity on phase separation of liquid mixtures with a critical point of miscibility - Academic Journals . Academic Journals. [Link]

  • Solvent Effects on the Viscosity of Moderately Concentrated Polymer Solutions | Request PDF - ResearchGate . ResearchGate. [Link]

  • How does viscosity affect the mixing? - Metenova . Metenova. [Link]

  • Effect of Composition and Temperature on the Viscosity and Electrical Conductivity of Ferronickel Slags - MDPI . MDPI. [Link]

Sources

Managing interference from iron (Fe3+) in P507 extraction processes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: P507 Solvent Extraction

Welcome to the technical support guide for managing iron (Fe³⁺) interference in extraction processes utilizing P507 (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester). This resource is designed for researchers, scientists, and process development professionals to troubleshoot common issues and understand the fundamental principles governing iron-related challenges in solvent extraction circuits.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding P507 and the specific challenges posed by ferric iron.

Q1: What is P507 and what are its primary applications?

P507, also known by trade names such as PC-88A, is an acidic organophosphorus extractant.[1] It is widely used in hydrometallurgy for the liquid-liquid extraction and separation of various metals.[2] Its primary advantage lies in its high selectivity for certain metal ions, particularly rare earth elements (REEs), allowing for their effective separation from each other and from other non-ferrous metals like cobalt and nickel.[3][4] The mechanism involves the P507 molecule forming a complex with a target metal ion in an aqueous solution, which is then transferred into an immiscible organic phase (typically a diluent like kerosene).[5]

Q2: Why is ferric iron (Fe³⁺) a significant problem in P507 extraction systems?

Ferric iron is a common impurity in leach solutions and poses a significant challenge for several reasons:

  • High Affinity and Co-extraction: P507 has a very high affinity for Fe³⁺, often extracting it more readily than the target metals, especially at lower pH values where many separations are performed.[6][7]

  • Stable Complex Formation: The Fe³⁺-P507 complex is exceptionally stable.[8][9] This strong interaction makes it very difficult to strip the iron from the loaded organic phase using standard acidic stripping agents (e.g., HCl, H₂SO₄).[8][9]

  • Phase Separation Issues: The presence of iron can lead to the formation of stable emulsions or a third phase at the aqueous-organic interface, complicating operations and reducing efficiency.[6]

  • Extractant Degradation: Under certain conditions, high concentrations of Fe³⁺ can contribute to the chemical degradation of the P507 extractant over long-term recycling, increasing operational costs.[3]

Q3: How does the pH of the aqueous phase influence Fe³⁺ extraction by P507?

The extraction of metal ions by acidic extractants like P507 is a pH-dependent cation exchange process. As pH increases, more protons from the P507 molecules are released, making the extractant more available to complex with metal cations. Fe³⁺ can be extracted at a relatively low pH (e.g., 1.5-2.5), a range that often overlaps with the optimal extraction conditions for many target metals, including REEs and cobalt.[7][10][11] This overlap is the primary reason for the problematic co-extraction of iron. Precise pH control is therefore critical to maximize the separation factor between the target metal and iron, though it often cannot eliminate interference entirely.[6]

Q4: What are the primary strategies for managing Fe³⁺ interference?

There are three main strategies, which can be used independently or in combination:

  • Pre-Extraction Removal: The iron is selectively removed from the aqueous feed solution before it enters the P507 extraction circuit. This is often done using a different extractant that is highly selective for iron, such as P204 (D2EHPA), or by chemical precipitation.[6][7]

  • Reductive Stripping: If iron is co-extracted with the target metal, it can be removed from the loaded organic phase by converting it to a less extractable form. This involves reducing ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which has a much weaker interaction with P507 and can be stripped more easily.[9][12]

  • Masking: A chemical agent is added to the aqueous feed to form a stable complex with the Fe³⁺, "masking" it and preventing it from reacting with the P507 extractant.[13][14] This often involves the reduction of Fe³⁺ to Fe²⁺ in the aqueous phase.

Troubleshooting Guide

This guide provides solutions to specific problems encountered during experiments.

Symptom Probable Cause(s) Recommended Actions & Protocols
Low extraction of target metal; organic phase has a reddish-brown tint. High concentration of Fe³⁺ in the feed is co-extracting and competing with the target metal for the P507 extractant.1. Confirm Iron Presence: Analyze both the feed and raffinate (aqueous outlet) for iron content. A significant drop indicates high extraction. 2. Implement Pre-Removal: Remove iron from the feed solution before P507 extraction. See Protocol A . 3. Use a Masking Agent: Prevent iron extraction by adding a reducing agent to the feed. See Protocol C .
Stable emulsions, "gunk," or a third phase at the interface. Fe³⁺ hydrolysis at suboptimal pH or high iron concentration is altering the interfacial chemistry.1. Verify and Adjust pH: Ensure the aqueous phase pH is within the optimal range (typically < 4) to prevent metal hydrolysis.[6] 2. Reduce Iron Loading: Lower the Fe³⁺ concentration in the feed via pre-treatment. 3. Add a Phase Modifier: Incorporate 2-5% (v/v) of a modifier like TBP (tributyl phosphate) or octanol into the organic phase to improve phase disengagement.[6]
Target metal strips effectively, but the organic phase remains colored and shows reduced capacity in subsequent cycles. Accumulation of Fe³⁺ in the organic phase. The stable Fe³⁺-P507 complex is not being stripped under the conditions used for the target metal.1. Implement Reductive Stripping: The organic phase requires a dedicated regeneration step to remove the accumulated iron. This is the most common and effective solution. See Protocol B . 2. Increase Stripping Acid Concentration: While often inefficient for iron, a higher concentration of HCl (e.g., 6M) may remove a small fraction.[6] Reductive stripping is strongly preferred.
High consumption of saponification agent (e.g., NaOH) and formation of precipitates during saponification. Fe³⁺ co-extraction consumes the saponification agent. The resulting high pH can cause precipitation of iron hydroxides.1. Avoid Saponification with High Iron: Do not saponify the organic phase if significant iron co-extraction is anticipated. 2. Prioritize Iron Removal: The fundamental issue is the presence of iron. Use Protocol A or Protocol C to manage iron in the feed before extraction.

Core Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key iron management workflows.

Protocol A: Pre-extraction of Iron using Di-(2-ethylhexyl)phosphoric acid (D2EHPA/P204)

This protocol is ideal for removing Fe³⁺ from acidic sulfate or chloride solutions prior to the main P507 circuit.

  • Organic Phase Preparation: Prepare an organic solution of 10-20% (v/v) P204 in a suitable diluent (e.g., sulfonated kerosene).

  • Aqueous Feed pH Adjustment: Adjust the pH of the initial aqueous feed solution to 1.5–2.5. This range is optimal for selective Fe³⁺ extraction by P204 while minimizing the co-extraction of many REEs or Co/Ni.[7]

  • Extraction:

    • Combine the organic phase and the pH-adjusted aqueous feed in a separation funnel at an Organic-to-Aqueous (O:A) phase ratio of 1:1.

    • Shake vigorously for 5–10 minutes to ensure thorough mixing and mass transfer.

    • Allow the phases to separate. The aqueous phase (raffinate) is now depleted of iron and can be advanced to the P507 extraction circuit.

  • P204 Regeneration (Stripping): The iron-loaded P204 organic phase can be stripped using a high-concentration acid (e.g., 4-6 M HCl) to be recycled. Note that stripping iron from P204 can also be challenging, but it isolates the problem from the main P507 circuit.[15]

Protocol B: Reductive Stripping of Iron from a P507-Loaded Organic Phase

This protocol is used to regenerate a P507 organic phase that has been contaminated with co-extracted iron.

  • Stripping Solution Preparation: Prepare an aqueous stripping solution containing a reducing agent. A common and effective option is 0.5 M Ascorbic Acid in a 1-2 M H₂SO₄ solution.[9][12]

  • Stripping Procedure:

    • Combine the iron-loaded P507 organic phase with the reductive stripping solution at an Aqueous-to-Organic (A:O) ratio of 1:1.

    • Mix thoroughly for 15–30 minutes at room temperature (around 25°C). The ascorbic acid will reduce Fe³⁺ in the organic phase to Fe²⁺, which is then transferred to the aqueous phase.[9][12]

    • Allow the phases to separate. The organic phase should be significantly lighter in color.

  • Multi-Stage Stripping: For high iron concentrations, a single stripping stage may be insufficient. Repeat the process with a fresh batch of reductive stripping solution (cross-current stripping) until the organic phase is clean. Four stages can achieve over 97% iron removal.[8]

  • Organic Phase Washing: After stripping, wash the organic phase with deionized water to remove any entrained stripping solution before recycling it back to the extraction stage.

Protocol C: Masking of Iron in the Aqueous Feed using Ascorbic Acid

This protocol prevents Fe³⁺ from being extracted by reducing it to the less-extractable Fe²⁺ state within the feed solution.

  • Reagent Preparation: Prepare a 10% (w/v) solution of Ascorbic Acid in deionized water.[13]

  • Feed Treatment:

    • To your aqueous feed solution, add the ascorbic acid solution. The required amount depends on the iron concentration. A 2 mL addition of a 10% solution can effectively mask up to 3000 ppm of iron in an aliquot.[13][14]

    • Stir the solution for 10-15 minutes to ensure the complete reduction of Fe³⁺ to Fe²⁺. A color change from reddish-brown to pale green or colorless may be observed.

  • pH Adjustment and Extraction: After the reduction step, adjust the pH of the feed solution to the optimal level for your target metal extraction. Proceed immediately with the P507 extraction as planned. The Fe²⁺ will have a much lower affinity for the P507 extractant and will remain in the aqueous raffinate.

Visual Diagrams & Workflows

General P507 Extraction Workflow and Fe³⁺ Interference Point

This diagram illustrates a standard solvent extraction circuit and highlights where iron contamination disrupts the process.

G cluster_aqueous Aqueous Phase Flow cluster_organic Organic Phase Cycle Feed Aqueous Feed (Target Metal + Fe³⁺) Extraction Extraction Stages Feed->Extraction Feed In Raffinate Raffinate (Waste/Further Processing) Stripped_Aq Pure Target Metal Solution Fresh_Org Fresh P507 Organic Phase Fresh_Org->Extraction Organic In Loaded_Org Loaded Organic (Target Metal + Fe³⁺) Stripping Stripping Stages Loaded_Org->Stripping To Stripping Stripped_Org Stripped (Barren) P507 (Contains residual Fe³⁺) Stripped_Org->Fresh_Org Regeneration/ Recycle note Interference Point: Fe³⁺ co-extracts, contaminating the loaded organic phase and accumulating in the recycle loop. Stripped_Org->note Extraction->Raffinate Extraction->Loaded_Org Loaded Org Out Stripping->Stripped_Aq Product Out Stripping->Stripped_Org To Recycle

Caption: P507 circuit showing Fe³⁺ co-extraction and accumulation.

Mechanism of Fe³⁺ Interference

This diagram explains the competitive extraction between a target metal ion and ferric iron.

G Causality: Fe³⁺ has a high affinity for P507, forming a very stable complex that competes with the target metal, reducing yield and complicating downstream processing. cluster_extraction Competitive Extraction at Interface P507 P507 Extractant (Organic Phase) Target_Complex Target-P507 Complex (Desired Product) P507->Target_Complex Iron_Complex Fe³⁺-P507 Complex (Contaminant - Very Stable) P507->Iron_Complex Target Target Metal Ion (e.g., Nd³⁺, Co²⁺) Target->Target_Complex Forms Complex Iron Interfering Fe³⁺ Ion Iron->Iron_Complex Forms Stable Complex (High Affinity)

Caption: Competitive binding of Fe³⁺ and target metals to P507.

Workflow for Reductive Stripping Protocol

This flowchart details the process of removing iron from a contaminated organic phase.

G start Start: Fe³⁺-Loaded P507 Organic Phase prep_strip Prepare Reductive Stripping Solution (e.g., Ascorbic Acid in H₂SO₄) start->prep_strip mix Combine Organic and Aqueous Phases (A:O Ratio = 1:1) prep_strip->mix agitate Agitate for 15-30 min (Fe³⁺ → Fe²⁺ reduction occurs) mix->agitate separate Allow Phases to Separate agitate->separate check Check Organic Phase Color and/or Fe Content separate->check waste Aqueous Waste (Contains Fe²⁺) separate->waste Aqueous Out check->mix Iron Still High (Repeat with Fresh Stripping Sol'n) wash Wash Regenerated Organic Phase with Water check->wash Iron Below Threshold end End: Clean P507 Organic Ready for Recycle wash->end

Caption: Step-by-step workflow for the reductive stripping of iron.

References

  • Detailed Extraction Process Parameters for P507 Extractant. (2025). Vertex AI Search Result.
  • Optimizing Rare Earth Separation with P507 Extraction Agent. (n.d.). Zhongda Chemical.
  • Removal of Fe(III) from P507-N235 system by complexing method. (n.d.).
  • Advantages of P507 Extractant in Rare Earth Element Extraction. (2025). Vertex AI Search Result.
  • Study on Impurity Removal from Lepidolite Leaching Solution and the Extraction Process of Rubidium. (2024).
  • P507 non-ferrous metals Extractant 2-ethylhexyl hydrogen-2-ethylhexylphosphon
  • Study on Impurity Removal from Lepidolite Leaching Solution and the Extraction Process of Rubidium. (2024). MDPI.
  • 2-Ethylhexylphosphoric acid mono2-ethylhexyl ester(P507). (n.d.).
  • Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester. (n.d.). Benchchem.
  • Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. (n.d.). PMC.
  • On Rare Earth Recovery Out of Waste Neodymium, Iron and Boron by Electro-reduction and P 507 Extraction Separation Method. (2009). Nonferrous Metals Science and Engineering.
  • Effect of pH on the extraction of metals with P507. (n.d.).
  • Solvent extraction for iron control in hydrometallurgy. (n.d.).
  • Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. (2026).
  • Solvent Extraction of Ni and Co from the Phosphoric Acid Leaching Solution of Laterite Ore by P204 and P507. (2020). MDPI.
  • Solvent extraction of erbium(III) with P507 in nitric acid solution and its separation from calcium(II) and ferrum(III). (n.d.).
  • Australian P507 Metal Extractant of 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester. (2024). Vertex AI Search Result.
  • P507 Extractant - Top Supplier for Rare Earth Extraction. (n.d.). Zhongda Chemical.
  • Phosphonic acid 2 ethylhexyl mono 2 ethylhexyl ester Manufacturers and Suppliers. (n.d.). EAGLE SKY.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Performance Evaluation of PC-88A in the Separation of Dysprosium and Europium

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Separating Critical Rare Earth Elements

The separation of individual rare earth elements (REEs) is a cornerstone of modern technology, enabling the production of high-performance magnets, advanced electronics, and catalysts. Among the REEs, the separation of heavy rare earths (HREEs) like Dysprosium (Dy) from light or middle rare earths (LREEs/MREEs) like Europium (Eu) presents a significant, yet crucial, challenge. Their chemical similarities necessitate highly selective and efficient separation technologies. Solvent extraction has emerged as the primary industrial method for these separations, with the choice of extractant being paramount to the process's success and economic viability.[1]

This guide provides an in-depth performance evaluation of 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester, commercially known as PC-88A, a widely utilized acidic organophosphorus extractant for REE separation.[2][3][4] We will explore the chemical principles governing its selectivity, compare its performance against other common extractants, provide detailed experimental protocols for evaluation, and present supporting data to guide researchers and process chemists in their application work.

The Mechanism of Separation: Why PC-88A is Effective

PC-88A functions as a liquid cation exchanger.[5][6] The separation mechanism is predicated on the "Lanthanide Contraction" phenomenon. As the atomic number increases across the lanthanide series from Europium to Dysprosium, the ionic radius decreases. This smaller ionic radius in heavier lanthanides like Dysprosium leads to a higher charge density. Consequently, Dy³⁺ forms a more stable and stronger organometallic complex with the PC-88A molecule compared to the larger Eu³⁺ ion.

This difference in complex stability allows for separation based on pH. The extraction reaction can be generalized as:

Ln³⁺ (aq) + 3(HA)₂ (org) ⇌ LnA₃·3HA (org) + 3H⁺ (aq)

Where Ln³⁺ represents the lanthanide ion (Dy³⁺ or Eu³⁺) and (HA)₂ is the dimeric form of the PC-88A extractant in the organic phase. Because the Dy-PC88A complex is more stable, the equilibrium for Dysprosium shifts to the right at a lower pH (higher H⁺ concentration) than for Europium. By carefully controlling the pH of the aqueous phase, Dysprosium can be selectively extracted into the organic phase, leaving Europium behind in the aqueous raffinate.

cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase Dy_aq Dy³⁺ Dy_org Dy(A)₃·3HA Dy_aq->Dy_org Extraction Eu_aq Eu³⁺ H_ion 3H⁺ PC88A 3(HA)₂ (PC-88A Dimer) PC88A->Dy_org Dy_org->H_ion Cation Exchange caption Cation exchange mechanism of PC-88A.

Caption: Cation exchange mechanism of PC-88A.

Comparative Performance Analysis: PC-88A vs. Alternatives

The industrial standard for REE separation has long involved organophosphorus acids. While effective, the choice of extractant involves critical trade-offs between extraction power, selectivity, and stripping efficiency.

  • PC-88A vs. D2EHPA (Di-(2-ethylhexyl) phosphoric acid): D2EHPA is a stronger extractant than PC-88A, meaning it can extract REEs at a lower pH. However, this strength is also a drawback. The resulting metal-D2EHPA complex is so stable that it requires high concentrations of strong acids for stripping, increasing operational costs and the number of stripping stages.[7] PC-88A offers a significant advantage here; it allows for effective stripping with lower acid concentrations, simplifying the back-extraction process.[7]

  • PC-88A vs. Cyanex 272 (Bis(2,4,4-trimethylpentyl) phosphinic acid): Cyanex 272 is known for its excellent selectivity for heavier REEs over lighter ones. While PC-88A also shows good selectivity, Cyanex 272 often exhibits larger separation factors between adjacent REEs. However, the extraction kinetics and loading capacity of PC-88A are often favorable in industrial settings.

The key performance metric in separation is the Separation Factor (β) , defined as the ratio of the distribution ratios (D) of the two elements being separated (β Dy/Eu = D_Dy / D_Eu). A higher separation factor indicates better separation.

Performance MetricPC-88AD2EHPACyanex 572
Relative Extraction Power ModerateHighModerate-High
Selectivity (HREE vs. LREE) GoodGoodExcellent
Stripping Requirement Low-Moderate Acid Conc.High Acid Conc.Low Acid Conc.
Industrial Adoption Widespread[8][9]WidespreadGrowing[8]
Key Advantage Balanced extraction and stripping High extraction efficiencyLower acid use for stripping[8]

Experimental Protocol: Evaluating Dy/Eu Separation with PC-88A

This protocol outlines a standard laboratory procedure for determining the separation factor of Dysprosium and Europium using PC-88A.

1. Preparation of Solutions

  • Aqueous Feed (AF):

    • Prepare a synthetic stock solution containing 1 g/L of Dy³⁺ and 1 g/L of Eu³⁺. Dissolve high-purity Dy₂O₃ and Eu₂O₃ in a minimal amount of concentrated HCl or HNO₃ and dilute with deionized water.

    • Adjust the initial pH of the feed solution to a range of 1.0 - 3.5 using dilute HCl and NaOH. The causality here is that the pH is the primary driver of the extraction equilibrium; testing a range is essential to find the optimal separation window.

  • Organic Phase (O):

    • Prepare a 0.2 M PC-88A solution in a suitable diluent, such as high-purity kerosene or an aliphatic solvent like Shellsol D70. The diluent's role is to reduce the viscosity of the organic phase, ensuring good phase disengagement.

    • Self-Validation Step: The organic phase should be pre-equilibrated by contacting it with an acidic solution of the same pH as the aqueous feed. This "pre-conditioning" prevents the pH of the aqueous phase from changing during extraction due to proton exchange, thus ensuring the experiment is conducted at the intended equilibrium pH.

2. Solvent Extraction Procedure

  • Combine equal volumes of the aqueous feed and the organic phase (e.g., 20 mL of each) in a separatory funnel. This 1:1 phase ratio (A:O = 1) is a standard starting point for evaluation.

  • Shake the funnel vigorously for a minimum of 20 minutes to ensure equilibrium is reached. The extended contact time is to overcome any kinetic barriers and achieve true chemical equilibrium.

  • Allow the phases to separate completely. A centrifuge may be used to break any emulsions and ensure a clean separation.

  • Carefully separate the two phases. The bottom layer will be the denser aqueous phase (raffinate), and the top will be the lighter organic phase (loaded organic).

  • Measure the final equilibrium pH of the raffinate. This is a critical parameter to record.

3. Stripping Procedure (Back-Extraction)

  • Take a known volume of the loaded organic phase.

  • Contact it with a stripping agent, typically 2-4 M HCl or H₂SO₄, at a specified phase ratio (e.g., O:A = 1:1). The high concentration of H⁺ ions in the stripping solution shifts the extraction equilibrium (shown earlier) to the left, releasing the metal ions back into the aqueous phase.

  • Shake for 20 minutes, allow phases to separate, and collect the aqueous strip solution.

4. Analysis

  • Analyze the concentrations of Dy and Eu in the initial aqueous feed and the final raffinate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES).

  • The concentration in the loaded organic can be determined by mass balance or by analyzing the strip solution.

5. Data Calculation (Self-Validating System)

  • Distribution Ratio (D): D = [Metal]org / [Metal]aq

  • Percentage Extraction (%E): %E = (D / (D + V_aq/V_org)) * 100

  • Separation Factor (β_Dy/Eu): β = D_Dy / D_Eu

By calculating these values, a researcher can quantitatively assess the performance of the separation at each tested pH.

start Start prep_aq Aqueous Feed Prep (1 g/L Dy, 1 g/L Eu) Adjust pH 1.0-3.5 start->prep_aq prep_org Organic Phase Prep (0.2 M PC-88A in Kerosene) start->prep_org extraction Solvent Extraction (A:O = 1:1, 20 min shake) prep_aq->extraction prep_org->extraction separation Phase Separation (Gravity or Centrifuge) extraction->separation raffinate Raffinate (Aqueous) (Eu-rich) separation->raffinate loaded_org Loaded Organic (Dy-rich) separation->loaded_org analysis Analysis (ICP-MS) (Feed, Raffinate, Strip) raffinate->analysis stripping Stripping (Contact with 2-4 M HCl) loaded_org->stripping strip_sol Strip Solution (Dy-rich Aqueous) stripping->strip_sol strip_sol->analysis end End analysis->end caption Experimental workflow for Dy/Eu separation.

Caption: Experimental workflow for Dy/Eu separation.

Conclusion and Outlook

PC-88A remains a robust and economically sound choice for the separation of dysprosium and europium. Its primary advantage lies in the excellent balance it strikes between selective extraction of heavy rare earths and the ease of stripping, which is a critical factor in the overall cost and complexity of a hydrometallurgical circuit.[7] While alternative extractants may offer higher separation factors for specific pairs, the well-characterized performance and favorable stripping behavior of PC-88A ensure its continued relevance in the industry.[8] For researchers developing new processes, a thorough evaluation as outlined in this guide will provide the necessary data to optimize pH conditions, phase ratios, and stripping circuits to achieve high-purity Dy and Eu products efficiently.

References

  • Title: Comparison of PC88A and D2EHPA capability of separation between Re and Mo. Source: ResearchGate URL: [Link]

  • Title: Extraction of rare earth metals by organometallic complexation using PC88A Source: Comptes Rendus de l'Académie des Sciences URL: [Link]

  • Title: Studies on solvent extraction of Dy(III) and separation possibilities of rare earths using PC-88A from phosphoric acid solutions Source: ResearchGate URL: [Link]

  • Title: Extraction of rare earth metals by organometallic complexation using PC88A Source: ResearchGate URL: [Link]

  • Title: Studies on extraction and separation of La (III) with DEHPA and PC88A in petrofin Source: ResearchGate URL: [Link]

  • Title: ENHANCED SEPARATION OF RARE EARTH ELEMENTS Source: OSTI.gov URL: [Link]

  • Title: Game-changing rare-earth elements separation technology licensed to Marshallton Source: Oak Ridge National Laboratory URL: [Link]

  • Title: Extractant influence on rare earths extraction by using (a) D2EPHA, (b)... Source: ResearchGate URL: [Link]

  • Title: Simultaneous purification of dysprosium and terbium from dysprosium concentrate using 2-ethyl hexyl phosphonic acid mono-2-ethyl hexyl ester as an extractant Source: ResearchGate URL: [Link]

  • Title: Solvent extraction, separation and recovery of dysprosium (Dy) and neodymium (Nd) from aqueous solutions: Waste recycling strategies for permanent magnet processing Source: ResearchGate URL: [Link]

  • Title: Solvent extraction equilibrium of dysprosium(Ⅲ) from nitric acid solutions with 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester Source: Transactions of Nonferrous Metals Society of China URL: [Link]

  • Title: Separation of dysprosium and yttrium from yttrium concentrate using alkylphosphoric acid (DEHPA) and alkylphosphonic acid (EHEHPA PC 88A) as extractants Source: ResearchGate URL: [Link]

  • Title: Advances in Solvent Extraction: Separation and Purification of Adjacent Trivalent Lanthanides Using the Electroneutral Solvating Source: University of Idaho URL: [Link]

  • Title: The Effect of PC88A Solvent Extraction Parameters and Its Stripping Behavior to the Recovery of Yttrium Source: INIS-IAEA URL: [Link]

  • Title: Recovery of Neodymium and Dysprosium from Waste Hard Disk Magnets: Roasting, Selective Leaching, Extraction and Stripping Source: ResearchGate URL: [Link]

  • Title: Separation and Recovery of Dysprosium and Neodymium from Waste Neodymium Magnet Using Solvent-Impregnated Resin Source: J-STAGE URL: [Link]

  • Title: Extraction Efficiency Study of Dysprosium and Neodymium from Acetic Leaching Solution of Xenotime by Di-(2-Ethylhexyl Source: Universiti Kebangsaan Malaysia URL: [Link]

  • Title: Nonstationary separation of Nd and Pr by P507 extractant Source: E3S Web of Conferences URL: [Link]

Sources

A Senior Application Scientist's Comparative Guide to Carboxylic Acids and P507 for Metal Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Solvent Extraction

In the realm of hydrometallurgy, solvent extraction (SX) stands as a cornerstone technology for the purification and concentration of metal ions from aqueous solutions. The efficacy of any SX circuit is fundamentally dictated by the choice of extractant—the organic-soluble molecule responsible for selectively binding and transporting metal ions from the aqueous phase to the organic phase. The selection process is a complex optimization problem, balancing extraction power, selectivity, stripping efficiency, and economic viability.

This guide provides an in-depth comparative analysis of two prominent classes of acidic extractants: the organophosphorus compound P507 (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester) and the broader category of long-chain carboxylic acids. As a senior application scientist, my objective is not merely to list properties but to elucidate the fundamental chemical principles that govern their performance, providing researchers and process engineers with the critical insights needed to make informed decisions grounded in scientific integrity.

Part 1: The High-Selectivity Workhorse: P507

P507, also known as 2-ethylhexyl hydrogen-2-ethylhexylphosphonate, is a powerful organophosphorus extractant widely employed where high selectivity is paramount.[1][2][3] Its applications span the separation of rare earth elements (REEs), cobalt-nickel refining, and the recovery of various valuable metals from complex leachates.[1][2][4]

Chemical Identity and Structure

P507 is a phosphonic acid monoester with the chemical formula C₁₆H₃₅O₃P.[1] Its structure features a central phosphorus atom, a P-OH acidic group responsible for extraction, and two bulky 2-ethylhexyl groups. These alkyl chains provide excellent solubility in common organic diluents like kerosene and create significant steric hindrance around the active site, a key factor in its remarkable selectivity.[5]

Caption: Chemical structure of P507.

Mechanism of Action: Cation Exchange

P507 functions as a cation exchanger. In a non-polar organic diluent, it typically exists as a dimer, (HA)₂, through hydrogen bonding. During extraction, the metal cation (Mⁿ⁺) in the aqueous phase displaces the acidic proton(s) from the dimer to form a stable metal-extractant complex in the organic phase.[6] This equilibrium is highly dependent on the pH of the aqueous phase.

The general extraction equilibrium can be represented as:

Mⁿ⁺(aq) + n(HA)₂(org) ⇌ M(A·HA)ₙ(org) + nH⁺(aq)

This reaction highlights a critical operational characteristic: the extraction of metal ions releases protons, causing the aqueous phase pH to decrease. To drive the equilibrium towards extraction, the pH must be controlled, often by adding an alkali like NaOH or ammonia.

P507_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_aq Metal Ion (Mⁿ⁺) Complex_org Metal-P507 Complex (M(A·HA)ₙ) M_aq->Complex_org Extraction H_aq Proton (H⁺) H_aq->M_aq Low pH Inhibits Extraction P507_dimer P507 Dimer ((HA)₂) P507_dimer->Complex_org Complex_org->H_aq Proton Release Complex_org->P507_dimer Stripping (High Acidity)

Caption: Cation exchange mechanism for P507.

Performance Characteristics
  • pH Dependence: P507 is a strong acidic extractant, capable of extracting metals from relatively acidic solutions. For instance, it is effective for extracting trivalent rare earth ions from solutions with a pH of 2.0–4.0.[7] The separation of cobalt from nickel is typically performed in a pH range of 4.5–5.5.[7] At lower pH values, competition from H⁺ ions reduces extraction efficiency.[7]

  • Selectivity: P507's high selectivity is its defining feature. It is particularly adept at separating metals with similar chemical properties. A prime industrial example is the separation of cobalt from nickel in sulfate solutions. P507 demonstrates a much stronger affinity for Co²⁺ than for Ni²⁺, allowing for the preferential extraction of cobalt, leaving nickel in the raffinate.[7][8] This selectivity is crucial for producing high-purity cobalt required for applications like battery manufacturing.[9]

  • Stripping: The stability of the metal-P507 complex necessitates the use of strong mineral acids for stripping. For REEs and cobalt, hydrochloric acid (HCl) at concentrations of 3–6 mol/L is commonly used to reverse the extraction equilibrium and recover the metal into a concentrated aqueous solution.[7]

Part 2: The Bulk Extractant: Carboxylic Acids

Carboxylic acids, such as naphthenic acid and branched-chain versions like Versatic™ 10, represent an older, more conventional class of extractants. They function via a similar cation exchange mechanism but exhibit markedly different performance characteristics compared to their organophosphorus counterparts.

Chemical Identity and Structure

These are long-chain organic acids (typically C9-C11) where the functional group is the carboxyl group (-COOH).[10] The long, often branched, alkyl chain ensures solubility in organic diluents. Like P507, they form stable hydrogen-bonded dimers in non-polar solvents, which is the primary extracting species.[11]

Caption: Dimer structure of a generic carboxylic acid.

Mechanism of Action

The extraction mechanism is analogous to P507, involving the exchange of the acidic proton of the carboxyl group for a metal ion.[10] The extracted metal species are often complex, predominantly existing as dimeric structures that may also be solvated by additional neutral carboxylic acid molecules.[11][12]

The general equilibrium is:

M²⁺(aq) + 2(RCOOH)₂(org) ⇌ M(RCOO)₂(RCOOH)₂(org) + 2H⁺(aq)

Performance Characteristics
  • pH Dependence: Carboxylic acids are significantly weaker acids than P507. Consequently, they require a higher pH to achieve efficient metal extraction. The extraction of common divalent metals like copper, nickel, and cobalt typically occurs in the pH range of 4 to 7.[10] This makes them unsuitable for extraction from highly acidic leach liquors without significant pH neutralization, which can be costly and lead to impurity precipitation.

  • Selectivity: A major drawback of carboxylic acids is their poor selectivity.[11] They tend to extract a broad range of metals based on a general order of stability, rather than fine structural differences. A typical extraction sequence is Fe(III) > Cu(II) > Zn(II) > Ni(II) > Co(II) > Mn(II).[10] The small separation between adjacent metals like nickel and cobalt makes them difficult to separate effectively using carboxylic acids alone.[10]

  • Stripping: A key advantage stemming from their weakness as acids is the ease of stripping. The metal-carboxylate complexes are less stable than metal-phosphonate complexes, allowing for stripping with more dilute mineral acids (e.g., 1 M H₂SO₄), which reduces acid consumption and simplifies downstream processing.[11]

  • Operational Challenges: Carboxylic acids are effective surfactants and have a propensity to form "soaps" or emulsions, especially at higher pH or in the presence of certain ions like Ca²⁺.[11] This can lead to significant phase disengagement problems (crud formation), causing loss of organic phase and operational difficulties.

Part 3: Head-to-Head Comparison

The choice between P507 and a carboxylic acid is a trade-off between selectivity and operational cost. P507 offers surgical precision for separating high-value, chemically similar metals, while carboxylic acids are lower-cost bulk extractants for less demanding separation tasks.

Quantitative Performance Comparison
FeatureP507Carboxylic Acids (e.g., Versatic 10)Rationale & Causality
Extractant Type Organophosphorus (Phosphonic Acid Monoester)Carboxylic AcidThe P=O bond and electronegativity of phosphorus make P507 a significantly stronger acid.
Extraction pH Range Lower (e.g., 2.0-5.5 for REE, Co)[7]Higher (e.g., 4.0-7.0 for base metals)[10]Stronger acids can displace H⁺ at lower pH, enabling extraction from more acidic solutions.
Selectivity High to Excellent (e.g., Co/Ni, REE separation)[4][7]Low to Moderate [10][11]The rigid, sterically hindered structure of P507 allows for fine discrimination based on ionic size and coordination geometry. Carboxylic acids are more flexible and bind less specifically.
Stripping Conditions Strong Acid (e.g., 3-6 M HCl)[7]Dilute Acid (e.g., < 1 M H₂SO₄)The high stability of the metal-P507 complex requires a large excess of H⁺ to reverse the extraction equilibrium.
Phase Disengagement Generally GoodProne to Emulsification (Soap Formation)[11]The surfactant nature of long-chain carboxylates increases the risk of forming stable emulsions, complicating phase separation.
Primary Applications REE separation, Co/Ni refining, purification of high-value metals.[1][2][4]Bulk extraction of Cu, Zn; removal of Fe(III) at lower pH.[10]P507 is chosen for high-purity products. Carboxylic acids are used where cost is a primary concern and selectivity is secondary.

Part 4: Standardized Experimental Protocol for Extractant Evaluation

To ensure trustworthy and comparable data when evaluating these extractants, a standardized batch extraction protocol is essential. This self-validating system allows for the determination of key parameters like the distribution ratio (D) and percentage extraction (%E) as a function of equilibrium pH.

Objective

To determine and compare the pH isotherm (Extraction % vs. Equilibrium pH) for the extraction of Co²⁺ from a sulfate solution using P507 and a generic carboxylic acid (e.g., naphthenic acid).

Methodology
  • Reagent Preparation:

    • Aqueous Feed (AF): Prepare a 1 L stock solution containing 2.0 g/L Co²⁺ (using CoSO₄·7H₂O) in deionized water.

    • Organic Phase (P507): Prepare a 500 mL solution of 15% (v/v) P507 in a high-flashpoint kerosene diluent.

    • Organic Phase (Carboxylic Acid): Prepare a 500 mL solution of 20% (v/v) naphthenic acid in the same kerosene diluent.

    • pH Adjustment: Prepare 2.0 M NaOH and 2.0 M H₂SO₄ solutions.

  • Extraction Procedure (performed for each extractant):

    • Label a series of 125 mL separatory funnels.

    • To each funnel, add 25 mL of the aqueous feed and 25 mL of the organic phase (maintaining an Organic to Aqueous (O:A) ratio of 1:1).

    • Using a calibrated pH probe, adjust the initial pH of the aqueous phase in each funnel to a range of setpoints (e.g., from 2.0 to 7.0 in 0.5 pH increments) using dropwise addition of NaOH or H₂SO₄.

    • Securely stopper each funnel and shake vigorously for 10 minutes using a mechanical shaker to ensure equilibrium is reached.

    • Allow the funnels to rest for 20 minutes for complete phase disengagement. Note any signs of emulsification or slow separation.

    • Carefully separate the two phases. Measure and record the final equilibrium pH of the raffinate (the post-extraction aqueous phase).

    • Filter the raffinate through a 0.45 µm syringe filter and submit for metal analysis.

  • Analysis and Calculation:

    • Determine the concentration of Co²⁺ in the initial aqueous feed ([Co]ᵢₙᵢₜ) and in the raffinate ([Co]ᵣₐբբ) using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

    • Calculate the concentration of Co²⁺ in the loaded organic phase by mass balance: [Co]ₒᵣ₉ = ([Co]ᵢₙᵢₜ - [Co]ᵣₐբբ) × (Vₐᵩ / Vₒᵣ₉)

    • Calculate the Distribution Ratio (D): D = [Co]ₒᵣ₉ / [Co]ᵣₐբբ

    • Calculate the Percentage Extraction (%E): %E = (D / (D + (Vₐᵩ / Vₒᵣ₉))) × 100

  • Data Presentation:

    • Plot %E versus the final equilibrium pH for both P507 and the carboxylic acid on the same graph to visually compare their extraction isotherms.

Experimental_Workflow start Start: Prepare Aqueous & Organic Solutions mix Combine Aqueous & Organic (O:A = 1:1) start->mix adjust_ph Adjust pH to Setpoint (e.g., 2.0 to 7.0) mix->adjust_ph shake Shake for 10 min to Reach Equilibrium adjust_ph->shake settle Allow Phases to Settle (20 min) shake->settle separate Separate Aqueous (Raffinate) & Organic Phases settle->separate measure_ph Measure Final Equilibrium pH separate->measure_ph analyze Analyze Raffinate Metal Conc. (ICP-OES) separate->analyze plot Plot %E vs. Equilibrium pH measure_ph->plot calculate Calculate D and %E analyze->calculate calculate->plot end End: Compare Isotherms plot->end

Caption: Workflow for comparative evaluation of extractants.

Conclusion and Expert Recommendations

The selection between P507 and carboxylic acids is not a matter of which is "better," but which is appropriate for the specific metallurgical objective.

  • Choose P507 when:

    • The separation of chemically similar, high-value metals (e.g., Co/Ni, individual REEs) is required.

    • The final product demands high purity.

    • The feed solution is moderately acidic, and minimizing upfront neutralization is desirable.

    • The higher cost of the reagent and the more aggressive stripping conditions are justified by the value of the final product.

  • Choose Carboxylic Acids when:

    • The goal is the bulk removal of less valuable base metals (e.g., Cu, Zn) from a waste stream.

    • Selectivity requirements are low, and co-extraction is acceptable or can be managed downstream.

    • Minimizing reagent cost is the primary driver.

    • Operational challenges like emulsification can be managed through process design (e.g., lower mixing energy, addition of modifiers).

Ultimately, the principles of coordination chemistry govern the performance of these extractants.[11] P507's tailored structure provides the steric and electronic properties for precise molecular recognition, leading to superior selectivity. Carboxylic acids, while less sophisticated, offer a cost-effective solution for less demanding applications. A thorough experimental evaluation, following a robust protocol as outlined above, is always the final arbiter in selecting the optimal reagent for a given process.

References

  • The Chemistry Behind P507 Extractant: Essential Inform
  • P507 extractant is 2-ethylhexyl hydrogen-2-ethylhexylphosphon
  • P507 non-ferrous metals Extractant 2-ethylhexyl hydrogen-2-ethylhexylphosphon
  • Introduction to P507 Extractant (2-Ethylhexyl Hydrogen-2-Ethylhexylphosphon
  • Australian P507 Metal Extractant of 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester.
  • South Africa P507 extractant named 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester, is used for extracting metals
  • Detailed Extraction Process Parameters for P507 Extractant.
  • A study of the mechanism of the solvent extraction of metal ions by carboxylic acids. Loughborough University Research Repository.
  • Separation of Cobalt and Nickel
  • Effect of pH on the extraction of metals with P507.
  • Unveiling the Significance of P507 Extractant in Chemical Applic
  • Nonstationary separation of Nd and Pr by P507 extractant. E3S Web of Conferences.
  • Solvent Extraction of Ni and Co from the Phosphoric Acid Leaching Solution of L
  • Solvent extraction: the coordination chemistry behind extractive metallurgy. Chemical Society Reviews.

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An Economic and Performance-Based Comparison of P507 Versus Commercial Alternatives in Solvent Extraction

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Hydrometallurgical Professionals

Part 1: The Critical Role of the Extractant in Solvent Extraction Economics

Solvent extraction (SX) is a cornerstone of modern hydrometallurgy, enabling the selective separation and purification of metals from complex aqueous solutions. The economic viability of an entire SX circuit often hinges on the selection of its most critical component: the organic-phase extractant. While the upfront purchase price of an extractant is a significant factor, a comprehensive economic analysis must extend to its performance characteristics, which dictate operational expenditures (OPEX) throughout the project's lifecycle.

Key economic drivers influenced by the extractant include:

  • Reagent Cost: The initial purchase price and the cost of replacing degraded or lost reagent over time.

  • Extraction & Stripping Efficiency: Higher efficiency translates to fewer SX stages, reducing capital expenditure (CAPEX) on equipment and a smaller plant footprint. Efficient stripping reduces the consumption of costly acids.

  • Selectivity: High selectivity between target metals and impurities minimizes the need for additional purification steps, saving costs on reagents and processing time.

  • Operational Costs: This includes the consumption of acids and bases for pH control during extraction and for stripping the metal from the loaded organic phase.

  • Chemical Stability: A robust extractant that resists chemical and hydrolytic degradation ensures a long service life, minimizing replacement costs and process downtime.[1]

This guide provides an in-depth comparison of 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (P507), a widely used extractant, against other common commercial alternatives, focusing on the interplay between technical performance and overall process economics.

Part 2: In-Depth Profile: P507 (The High-Selectivity Standard)

P507, also known by its chemical name 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester, is an acidic organophosphorus extractant that has become a mainstay in the hydrometallurgical industry, particularly for the separation of rare earth elements (REEs) and cobalt-nickel circuits.[1][2][3][4]

Chemical Identity and Mechanism

P507 functions via a cation exchange mechanism, where the acidic proton on the phosphonic acid group is exchanged for a metal cation, forming a metal-organic complex that is soluble in the organic diluent (e.g., kerosene).[3][5]

  • Chemical Name: 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester

  • CAS Number: 14802-03-0[4][5]

  • Molecular Formula: (C8H17)2PO3H[5]

Caption: Chemical Structure of P507.

Primary Applications & Performance Strengths

P507's reputation is built on its exceptional separation capabilities:

  • Rare Earth Element (REE) Separation: P507 is the industry standard for separating heavy REEs.[1] It exhibits a significantly higher separation factor (β) between adjacent heavy REEs compared to older extractants like D2EHPA.[1] This superior selectivity means fewer extraction stages are required to achieve high-purity products, directly translating to lower CAPEX and higher production efficiency.[1]

  • Cobalt-Nickel Separation: P507 is highly effective at extracting cobalt while rejecting nickel in acidic solutions, a critical step in producing battery-grade materials.[4][5][6] In optimized conditions, it can achieve over 99.5% cobalt extraction with minimal co-extraction of nickel and lithium.[6]

  • Chemical Stability: The carbon-phosphorus (C-P) bond in P507 is more resistant to acid and hydrolysis than the carbon-oxygen-phosphorus (C-O-P) bond found in phosphate esters like D2EHPA.[1] This results in lower reagent degradation, a longer service life, and reduced operational costs.[1]

Economic Profile

The economic advantage of P507 often lies in reduced operational expenditures:

  • Milder Stripping Conditions: While a strong extractant, P507 is less acidic than D2EHPA. This allows for the stripping (back-extraction) of loaded metals using lower concentrations of acid.[1] This directly reduces the consumption of expensive reagents like hydrochloric acid and lowers overall operating costs.

  • Reduced Waste Treatment: Some processes using P507 can be operated without saponification (pre-neutralization with a base like ammonia).[7] This eliminates the production of ammonia-nitrogen wastewater, simplifying plant design and significantly reducing waste treatment costs.[7]

  • High Loading Capacity: P507 has a high saturation loading capacity for REEs, meaning a smaller volume of organic solvent is needed to process a given amount of aqueous feed, improving equipment productivity.[1]

Part 3: Comparative Analysis of Commercial Alternatives

D2EHPA (P204): The Industry Workhorse

Di(2-ethylhexyl) phosphoric acid (D2EHPA) is one of the most widely used and cost-effective solvent extractants.

  • Performance: D2EHPA is a very strong acidic extractant, making it effective for extracting a wide range of metals.[8] However, this strength is also its primary economic drawback. Stripping metals, especially heavy REEs, from loaded D2EHPA requires high concentrations of acid, which significantly increases OPEX.[1] Its selectivity between adjacent heavy REEs is also lower than that of P507, necessitating more separation stages.[1]

  • Economics: While the upfront purchase price of D2EHPA is often lower than P507, the total cost of ownership can be higher due to increased acid consumption for stripping and potentially higher impurity co-extraction (e.g., calcium, magnesium) that requires further processing.[1][9][10][11]

Cyanex® 272: The Co/Ni Specialist

Bis(2,4,4-trimethylpentyl) phosphinic acid (Cyanex 272) is renowned for its exceptional selectivity in separating cobalt from nickel.[12][13]

  • Performance: Cyanex 272's key advantage is its very high separation factor between cobalt and nickel.[12][14] However, it is a much weaker acid extractant than P507 or D2EHPA, meaning it operates at a higher pH range and has a lower overall extraction power, particularly for REEs.[14][15] Its physical properties can also be challenging.[15]

  • Economics: Cyanex 272 is typically more expensive than P507 and D2EHPA.[16][17][18][19] Its use is justified in applications where the value of achieving high-purity cobalt separation outweighs its higher reagent cost and weaker extraction power. It is often used in synergistic mixtures with other extractants to combine its high selectivity with their greater extraction strength.[20][21]

LIX® Reagents: The Copper Standard

The LIX® series of extractants are based on oxime chemistry and are the industry standard for copper extraction.[22]

  • Performance: These reagents are highly specific for copper at low pH, effectively rejecting other metals like iron.[22] They operate via a different chemical mechanism (chelation) than the organophosphorus extractants. While not a direct competitor to P507 for REE or Co/Ni primary extraction, they are relevant in synergistic applications. For instance, adding a small amount of P507 to LIX984 can dramatically accelerate the extraction of nickel from ~30% to over 99%.[8]

  • Economics: The economic consideration for LIX® reagents in this context is their potential to enhance the performance of other systems. A process using a primary LIX® extractant might become economically viable for nickel recovery with the addition of a small, catalytic amount of P507, avoiding the need for a completely separate and more expensive circuit.[8][23]

Part 4: Quantitative Economic and Performance Comparison

The following tables summarize the key performance and economic factors for each extractant. Prices are indicative and can vary significantly based on supplier, volume, and market conditions.

Table 1: Comparative Performance Metrics

FeatureP507D2EHPA (P204)Cyanex® 272LIX® 984N (for Ni)
Primary Application Heavy REEs, Co/NiGeneral Metals, REEsCo/Ni SeparationCopper (primary), Nickel (synergistic)
Selectivity (HREEs) Excellent[1]GoodPoor[15]N/A
Selectivity (Co/Ni) Very Good[6]FairExcellent[12][14]Poor (alone)
Extraction Power StrongVery StrongWeak[14]Very Weak (for Ni)[8]
Stripping Ease Good (mild acid)[1]Difficult (strong acid)[1]GoodGood
Chemical Stability Excellent[1]GoodGoodGood

Table 2: Economic Factor Comparison

FactorP507D2EHPA (P204)Cyanex® 272LIX® 984N
Indicative Price ~₹900 / Litre[4][16]~US$2.50/kg - ₹800/kg[10][11]~₹3000 / Litre[16][19]~₹2600 / Litre[19]
Relative CAPEX Lower (fewer stages)Higher (more stages)Application DependentApplication Dependent
Acid Consumption ModerateHigh[1]LowModerate
Base Consumption Low (non-saponified option)[7]High (saponification often needed)High (operates at higher pH)N/A
Reagent Lifespan Long[1]ModerateLongLong
Overall OPEX FavorableHighHighFavorable (for Cu)

Part 5: Validating Performance: Experimental Protocols

To objectively compare extractants, standardized experimental protocols are essential. These methods form a self-validating system for performance assessment.

Protocol 1: Determination of Extraction Efficiency (%E)

This protocol determines the percentage of a metal ion transferred from the aqueous to the organic phase at equilibrium.

  • Preparation: Prepare a synthetic aqueous feed solution containing a known concentration of the target metal(s). Prepare the organic phase by dissolving the extractant (e.g., 20% P507 v/v) in a suitable diluent (e.g., sulfonated kerosene).

  • pH Adjustment: Adjust the pH of the aqueous feed to the desired starting value using dilute acid (e.g., H₂SO₄) or base (e.g., NaOH).

  • Contact: In a separatory funnel, combine equal volumes of the aqueous and organic phases (e.g., 25 mL each, for an O/A ratio of 1:1).

  • Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 10-30 minutes) to ensure equilibrium is reached.[24][25]

  • Phase Separation: Allow the phases to separate completely.

  • Analysis: Measure the concentration of the metal in the raffinate (the post-extraction aqueous phase) using ICP-OES or Atomic Absorption Spectroscopy (AAS).

  • Calculation: %E = ( [M]initial - [M]final ) / [M]initial * 100 Where [M]initial is the initial metal concentration in the aqueous phase and [M]final is the concentration after extraction.

Protocol 2: Evaluation of Stripping Efficiency (%S)

This protocol measures the ability to recover the extracted metal from the loaded organic phase.

  • Preparation: Prepare a loaded organic phase by performing a large-scale extraction as described in Protocol 1. Prepare a stripping solution of a specific acid concentration (e.g., 2 M HCl).

  • Contact: In a separatory funnel, combine a known volume of the loaded organic phase with the stripping solution at a specified O/A ratio (e.g., 2:1).

  • Equilibration: Shake for a sufficient time to reach stripping equilibrium (e.g., 15 minutes).

  • Phase Separation: Allow the phases to disengage.

  • Analysis: Measure the metal concentration in the resulting aqueous strip solution and the barren organic phase.

  • Calculation: %S = ( [M]strip_aq * V_aq ) / ( [M]loaded_org * V_org ) * 100 Where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.

Part 6: Visualizing the Components and Process

Caption: Chemical Classes of Compared Extractants.

Solvent_Extraction_Circuit Feed Aqueous Feed (Metal-Rich) Extraction Extraction Stages Feed->Extraction Aqueous Raffinate Raffinate (Metal-Depleted) Extraction->Raffinate Aqueous Loaded_Org Loaded Organic Extraction->Loaded_Org Organic Stripping Stripping Stages Product Product Solution (Concentrated Metal) Stripping->Product Aqueous Barren_Org Barren Organic Stripping->Barren_Org Organic Recycle Barren_Org->Extraction Organic Loaded_Org->Stripping Organic

Caption: Generalized Solvent Extraction Circuit.

Part 7: Synthesis and Recommendations

The selection of a solvent extractant is a techno-economic decision that must be tailored to the specific application. There is no single "best" extractant; rather, there is an optimal choice for a given set of conditions.

  • For High-Purity Heavy REE Separation: P507 is the clear choice. Its superior selectivity reduces the number of required stages, and its milder stripping conditions significantly lower OPEX compared to D2EHPA.[1] The higher initial cost is justified by the downstream savings and higher product purity.

  • For Cobalt-Nickel Separation: The choice is a trade-off. Cyanex 272 offers the highest selectivity, which is critical for producing high-purity battery materials.[12] P507 provides a more balanced profile of strong extraction and very good selectivity, making it a robust and often more economical choice for systems where absolute nickel rejection is not the sole driver.[6]

  • For General-Purpose Extraction on a Budget: D2EHPA remains a viable option, especially in circuits where stripping costs are less of a concern (e.g., extracting metals that are easily stripped) and its low price is the primary consideration.[10][11]

  • Synergistic Systems: The future of cost-effective extraction may lie in synergistic mixtures. Combining the high selectivity of an extractant like Cyanex 272 with the power of D2EHPA, or accelerating a LIX® circuit with P507, allows for customized organic phases that can outperform any single reagent.[8][20]

References

  • Unlocking the Potential of South Africa P507 Extractant for Your Industrial Needs. (n.d.). Google Cloud.
  • Cyanex 272 Chemical Solvent, Grade Standard: Industrial Grade, 99%. (n.d.). IndiaMART.
  • The cost and of the different extractents. (n.d.). aecenar.
  • Combination of Phosphoric Acid Extractants P507, P204, or Cyanex272 with LIX984 for Accelerated Extraction of Nickel in Spent Electroless Nickel Plating Baths. (n.d.). MDPI.
  • Advantages of P507 Extractant in Rare Earth Element Extraction. (2025, November 22). DZ CHEMICAL.
  • P507 extractant is 2-ethylhexyl hydrogen-2-ethylhexylphosphonate. (2025, May 20). DZ CHEMICAL.
  • Comparative Study of Four Acidic Extractants as Modifiers in the TBP/FeCl3 Solvent Extraction System for Lithium and Magnesium Separation. (2024, March 11). ACS Publications.
  • Optimizing Metal Recovery: The P507 Advantage for Rare Earth and Non-Ferrous Sectors. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD..
  • Synergistic effect of Cyanex 272 and Cyanex 302 on separation of cobalt and nickel by D2EHPA. (n.d.). ScienceDirect.
  • USA/AU/EU warehouse supply raw liquid CYANEX 272 CAS 83411-71-6 and good price CYANEX 272. (n.d.). Echemi.
  • Industrial Grade P507 Metal Extractant Solvent, 99%. (n.d.). IndiaMART.
  • D2ehpa Suppliers. (n.d.). Made-in-China.com.
  • Comparison on Separation of Low-Content Nickel and Cobalt in Bioleaching Solution in Different Extraction System. (n.d.). ResearchGate.
  • Process for solvent extraction separation purification of rare earth element. (n.d.). Google Patents.
  • Technical Grade LIX 984 N Metal Extractant Solvent, 99%. (n.d.). IndiaMART.
  • The Chemistry Behind P507 Extractant: Essential Information for Users. (2025, August 2). Sannuo Chemical.
  • Extraction of cobalt with P507 and preparation of cobalt oxalate powders by ethane diacid stripping. (2025, August 9). ResearchGate.
  • Bis(2,4,4-Trimethylpentyl)-Phosphinic Acid Cyanex 272 For Nickel Mining. (n.d.). BLIT Chemical.
  • D2ehpa Suppliers Manufacturers & Suppliers. (n.d.). Made-in-China.com.
  • Separation of Co(II), Mn(II), and Ni(II) by solvent extraction with Cyanex 272 and D2EHPA from the sulfuric acid leaching solution of spent lithium-ion batteries. (n.d.). journalssystem.com.
  • Extraction of Rare Earth Elements from Chloride Solutions Using Mixtures of P507 and Cyanex 272. (n.d.). MDPI.
  • The Separation of Y and Er Based on the Synergistic Effect of [N1444][P507] and TRPO. (n.d.). MDPI.
  • P507 non-ferrous metals Extractant 2-ethylhexyl hydrogen-2-ethylhexylphosphonate. (n.d.). DZ CHEMICAL.
  • Solvent extraction of erbium(III) with P507 in nitric acid solution and its separation from calcium(II) and ferrum(III). (n.d.). ResearchGate.
  • Sustainable Selective Recovery of Sulfuric Acid and Vanadium from Acidic Wastewater with Two-Step Solvent Extraction. (n.d.). PMC.
  • Di 2 Ethylhexyl Phosphoric Acid. (n.d.). IndiaMART.
  • Study on the Extraction and Separation of Zinc, Cobalt, and Nickel Using Ionquest 801, Cyanex 272, and Their Mixtures. (n.d.). MDPI.
  • Extraction of Rare Earth Elements from Chloride Solutions Using Mixtures of P507 and Cyanex 272. (2024, February 7). ResearchGate.
  • Comparison Among Different Extractants, AS (2-Ethylhexyl)-Mono (2-Ethylhexyl) Ester Phosphonic Acid (P507), Secondary-octyl Phenoxy Acetic Acid (CA-12) and Bis (2, 4, 4-Trimethylpentyl) Phosphinic Acid (CYANEX272), in the Separation of Heavy Rare Earths v. (2025, August 7). ResearchGate.
  • Bis(2,4,4-trimethylpentyl) phosphinic acid ( ZD272/Cyanex 272/ Lonquest 290). (n.d.). lyzhongdachem.com.
  • Combination of Phosphoric Acid Extractants P507, P204, or Cyanex272 with LIX984 for Accelerated Extraction of Nickel in Spent Electroless Nickel Plating Baths. (2025, December 24). ResearchGate.
  • Solvent Extraction. (n.d.). BASF.
  • Di(2-ethylhexyl) phosphoric acid (D2EHPA) Industrial Grade. (n.d.). Echemi.
  • D2ehpa Di 2 (ethyl Hexyl) Phosphoric Acid. (n.d.). Tradeindia.
  • Selective Recovery Lithium from Mother Liquor via Solvent Extraction: A Review on Extractants, Mechanisms, and Efficiency. (n.d.). MDPI.

Sources

Safety Operating Guide

Proper Disposal Procedures: Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester

[1][2]

Part 1: Executive Summary & Immediate Action

Do not dispose of this chemical down the drain. Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester (PC-88A) is an acidic organophosphorus extractant.[1] It poses severe risk of serious eye damage and skin irritation.[2][3] In an environmental context, it is harmful to aquatic life with long-lasting effects.[4]

Primary Disposal Method: High-temperature incineration with flue gas scrubbing (to capture phosphorus oxides). Secondary Method: Fuel blending (if diluted in hydrocarbon solvents and free of radioactive isotopes).

Critical Warning: If this chemical was used in uranium/thorium extraction or rare earth recovery , it must be surveyed for radioactivity before leaving the generator site. "Cold" chemical waste protocols do not apply to radiologically contaminated organic phases.

Part 2: Chemical Profile & Hazard Assessment[4][7]

Before initiating disposal, verify the material against this profile to ensure you are handling the correct substance.

ParameterSpecificationOperational Implication
Physical State Viscous Liquid (Colorless to Yellow)High viscosity requires heating or dilution for pumping; adheres to container walls.[1]
Acidity (pKa) ~3.0 - 3.5 (Acidic)Corrosive (Category 1C). Incompatible with strong bases and oxidizing agents.[1]
Flash Point > 100°C (Pure)Not flammable itself, but often diluted in Kerosene/Dodecane (Flash point < 60°C), making the mixture Ignitable (D001).[1]
Solubility Insoluble in water; Soluble in organic solventsDo not attempt water dilution for disposal; it will form a biphasic mess.[1]
Hazard Codes H314, H318, H412Requires full PPE: Chemical splash goggles, face shield, nitrile gloves (min 0.11mm).[1]

Part 3: Waste Characterization & Decision Logic

Proper disposal depends entirely on the "history" of the chemical. You must categorize your waste stream into one of three scenarios.

Scenario A: Pure/Unused Reagent
  • Condition: Original packaging, expired or surplus.

  • Status: Chemical Waste.

  • Action: Lab Pack or Bulk Incineration.

Scenario B: Spent Organic Phase (Hydrometallurgy)
  • Condition: Diluted in kerosene/diluent, loaded with metals (Co, Ni, REEs).[5]

  • Status: Mixed Waste (Ignitable + Toxic Metals).

  • Action: Metals must be stripped (removed) if possible; otherwise, incinerated as heavy-metal bearing organic waste.

Scenario C: Nuclear/Radiological Context
  • Condition: Used for Actinide (U, Th) separation.

  • Status: Mixed Low-Level Waste (MLLW).

  • Action: STOP. Do not send to standard chemical incinerators. Requires stabilization and disposal at a licensed radioactive waste facility.

Disposal Decision Tree (DOT Visualization)

DisposalLogicStartIdentify Waste Stream(PC-88A / EHEHPA)IsUsedHas it been used inextraction processes?Start->IsUsedCheckRadCheck for Radioactivity(Geiger/Scintillation)IsUsed->CheckRadYesIncinerateROUTE: High-Temp Incineration(Standard Chemical Waste)IsUsed->IncinerateNo (Pure)IsRadDetected > Background?CheckRad->IsRadRadWasteROUTE: Radioactive Waste(MLLW Protocols)IsRad->RadWasteYesCheckMetalsCheck Metal Loading(Heavy Metals present?)IsRad->CheckMetalsNoIsDilutedIs it diluted inKerosene/Solvent?CheckMetals->IsDilutedFlashPointCheck Flash PointIsDiluted->FlashPointYesIsDiluted->IncinerateNoFlashPoint->Incinerate> 60°CFuelBlendROUTE: Fuel Blending(Energy Recovery)FlashPoint->FuelBlend< 60°C (Ignitable)

Figure 1: Decision logic for determining the correct disposal pathway based on contamination and physical properties.[1]

Part 4: Step-by-Step Disposal Workflows

Protocol 1: Small-Scale Lab Disposal (< 5 Liters)

Context: Research samples, expired reagent bottles.

  • Segregation: Keep separate from oxidizers and strong bases.

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Do not use metal containers (carbon steel) as the acidity can corrode them over time, leading to leaks.

  • Labeling:

    • Primary Name: Waste Corrosive Liquid, Acidic, Organic, n.o.s. (2-ethylhexyl 2-ethylhexylphosphonate).[1]

    • Hazards: Corrosive, Irritant.[6]

    • pH: < 2 (if pure).

  • Secondary Containment: Place the bottle in a polyethylene spill tray or overpack drum.

  • Handover: Transfer to EHS (Environmental Health & Safety) for commercial incineration.

Protocol 2: Large-Scale Process Disposal (> 200 Liters)

Context: Pilot plant solvent extraction loops (SX circuits).

  • Phase Disengagement: Ensure the organic phase (PC-88A + Diluent) is fully separated from the aqueous phase. Entrained aqueous acid will increase disposal costs and corrosion risks.

  • Metal Stripping (Volume Reduction):

    • Why: Incinerators charge heavily for high metal content (ash disposal).

    • Action: Contact the organic phase with a high-acid strip solution (e.g., 2-4M HCl or H2SO4) to transfer metals back to the aqueous phase.

    • Result: The organic phase is now "stripped" and cleaner for incineration.

  • Drumming:

    • Pump stripped organic into UN 1H1 (HDPE closed-head drums) .

    • Avoid steel drums unless they are composite-lined (poly-lined).[1]

  • Manifesting:

    • RCRA Code: Likely D002 (Corrosivity) if acidic residues persist.[7]

    • If diluted in Kerosene: D001 (Ignitability).

Part 5: Spill Management & Emergency Response

Spill Response Workflow:

  • Evacuate & Ventilate: Remove ignition sources (if diluent is present).[6] Ensure ventilation.

  • PPE Up: Wear full-face respirator (organic vapor/acid gas cartridges), nitrile gloves, and chemical apron.

  • Contain: Dike the spill using inert absorbents (Vermiculite, Dry Sand, or Clay).

    • Prohibited: Do not use sawdust or combustible materials if the PC-88A is mixed with oxidizers (e.g., nitrates from the aqueous phase).

  • Neutralize (Cautiously):

    • Apply Soda Ash (Sodium Carbonate) or Lime to the absorbed mass.

    • Warning: CO2 gas will evolve. Heat will be generated.[8] Do this slowly.

  • Collect: Scoop the neutralized paste into a wide-mouth HDPE drum.

  • Clean: Wash the surface with a dilute alkaline detergent (pH 9-10) to remove oily residues.

Part 6: Regulatory Compliance (USA)

Adherence to these codes is mandatory for legal transport and disposal.

Regulatory BodyClassificationCode / Description
DOT (Transport) UN Number UN 3265
Proper Shipping Name Corrosive liquid, acidic, organic, n.o.s. (this compound)
Hazard Class 8 (Corrosive)
Packing Group III
EPA (RCRA) Waste Code D002 (Corrosivity) - Applicable if pH < 2
D001 (Ignitability) - Applicable if flash point < 60°C (diluted)
TSCA Status Listed (Active Inventory).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2735070, 2-Ethylhexyl (2-ethylhexyl)phosphonate. [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Identification (D001, D002). [Link]

  • DaiHachi Chemical Industry Co., Ltd. PC-88A Technical Data Sheet (Extractant Properties). [Link]

Personal Protective Equipment & Handling Guide: Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester

Author: BenchChem Technical Support Team. Date: February 2026

Common Trade Names: PC-88A, Ionquest 801, P507 CAS: 14802-03-0

Part 1: Executive Safety Profile & Chemical Logic

As a Senior Application Scientist, I often see this reagent treated casually because it is a viscous liquid with low vapor pressure. This is a critical error. PC-88A (and its analogues) is an acidic organophosphorus extractant.[1] Its danger lies not just in its acidity (pKa ~3.5), but in its lipophilicity .

The Mechanism of Hazard: The 2-ethylhexyl chains make this molecule highly soluble in cell membranes (lipids). Unlike a simple mineral acid (like HCl) that burns the surface, PC-88A can penetrate the lipid bilayer of the skin, carrying the acidic phosphonic group into the dermal layers. This results in "delayed pain" chemical burns—you may not feel the burn immediately, leading to prolonged exposure and deeper tissue damage.

Core Hazard Classification
Hazard CategoryGHS ClassificationOperational Implication
Skin Corrosion/Irritation Category 1B / 2 Causes deep, penetrating burns. Contaminated clothing must be stripped immediately.[2][3][4][5]
Eye Damage Category 1 Viscosity makes it difficult to flush out. Immediate, prolonged irrigation is non-negotiable.
Corrosivity Metal Corrosive Incompatible with standard steel; requires glass, HDPE, or PTFE equipment.

Part 2: The PPE Matrix (Tiered Protection)

Standard lab coats are insufficient. The selection of PPE must account for the diluent . PC-88A is rarely used pure; it is typically diluted (10–30% v/v) in aliphatic kerosene (e.g., Escaid 110, Exxsol D80).

Critical Insight: While Nitrile is excellent for the aliphatic diluent, the ester functional group in PC-88A can degrade thin nitrile over time.

PPE Selection Table
Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection (Standard) Double-gloved Nitrile (Outer: >0.11mm, Inner: Standard)The outer glove resists the aliphatic diluent. Change every 30 mins or immediately upon splash.
Hand Protection (Immersion) Viton® or Butyl Rubber (>0.3mm)Required for handling pure concentrate or spill cleanup. Esters swell Nitrile; Viton provides superior permeation resistance.
Ocular Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are forbidden . The viscosity of PC-88A means a splash adheres to the face; goggles seal the eye orbit.
Face Protection Face Shield (8-inch minimum)Mandatory when pouring volumes >500mL or during vigorous mixing (emulsion risk).
Respiratory Fume Hood (Primary) or Half-mask with P100/OV Cartridge Vapor pressure is low, but aerosols generated during mixer-settler operation can be inhaled.
PPE Decision Logic

The following diagram outlines the decision process for selecting PPE based on the operational state.

PPE_Decision_Tree Start Task Assessment State Chemical State? Start->State Pure Pure Concentrate (Viscous, Corrosive) State->Pure Undiluted Diluted Diluted in Kerosene (Mobile, Irritant) State->Diluted Solvent Extraction Phase GlovePure Gloves: Viton or High-Gauge Butyl Pure->GlovePure EyePure Eyes: Goggles + Face Shield Pure->EyePure GloveDil Gloves: Double Nitrile (Change <30 mins) Diluted->GloveDil EyeDil Eyes: Chemical Goggles Diluted->EyeDil Resp Ventilation: Fume Hood Required GlovePure->Resp EyePure->Resp GloveDil->Resp EyeDil->Resp

Figure 1: PPE Selection logic based on chemical concentration and state.[6]

Part 3: Operational Workflow (Solvent Extraction)

Handling PC-88A usually involves a biphasic system (Organic vs. Aqueous). This creates specific risks regarding pressure buildup and exothermic neutralization.

Protocol 1: Saponification (Pre-treatment)

PC-88A is often "saponified" (converted to sodium salt) using NaOH to improve metal uptake.

  • Risk: Exothermic reaction. Adding concentrated base to the viscous acid can cause localized boiling/spattering.

  • Control: Always add the base slowly to the organic phase under active stirring.

  • PPE: Face shield is mandatory here.

Protocol 2: The Extraction Circuit

When using separatory funnels or mixer-settlers:

  • Venting: PC-88A/Kerosene mixtures have higher vapor pressures than pure PC-88A. When shaking a separatory funnel, vent immediately after the first inversion. The heat of mixing (enthalpy of extraction) can pressurize the vessel.

  • Phase Disengagement: This chemical is prone to forming stable emulsions (crud) if mixed too violently or if silica is present.

    • Safety Note: Do not attempt to break an emulsion by heating it in an open flask on a hot plate (fire hazard from diluent). Use centrifugation.

Workflow Visualization

SX_Workflow Prep 1. Preparation (Dilution/Saponification) Contact 2. Phase Contact (Mixing/Extraction) Prep->Contact Organic Phase Haz1 Hazard: Exotherm Control: Slow Addition Prep->Haz1 Settle 3. Phase Disengagement (Settling) Contact->Settle Emulsion Haz2 Hazard: Pressure/Aerosol Control: Venting/Hood Contact->Haz2 Strip 4. Stripping (Acid Recovery) Settle->Strip Loaded Organic Strip->Prep Recycled Organic Haz3 Hazard: Acid Mist Control: Sash Height Strip->Haz3

Figure 2: Operational safety checkpoints during the Solvent Extraction (SX) cycle.

Part 4: Emergency Response & Disposal

Spill Management

Because PC-88A is viscous and water-insoluble, water sprays will simply spread the spill (it floats).

  • Containment: Use vermiculite or sand dams. Do not use combustible materials (sawdust).

  • Neutralization: Apply Sodium Carbonate (

    
    ) or weak lime to the spill to neutralize the acidity.
    
  • Cleanup: Scoop the resulting sludge into a wide-mouth HDPE jar. Wipe the surface with a solvent-soaked rag (ethanol or acetone) followed by soap and water to remove the oily film.

Disposal (P-Waste)

NEVER pour PC-88A down the drain.

  • Classification: Organophosphorus waste.

  • Segregation: Keep separate from "Halogenated" and "Non-Halogenated" solvent waste streams if possible, as phosphorus can foul incinerator scrubbers. Label clearly as "Contains Organophosphates."

  • Destruction: Commercial incineration is the only validated disposal method.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85771, 2-Ethylhexyl phosphonic acid mono-2-ethylhexyl ester. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: (2-ethylhexyl)phosphonic acid, mono(2-ethylhexyl) ester. Retrieved from [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester
Reactant of Route 2
Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester

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